(+)-Diisopropyl L-tartrate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCWEDRGPSHQH-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030983 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-15-4, 58167-01-4 | |
| Record name | Diisopropyl tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Diisopropyl L-tartrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z907X7UEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (+)-Diisopropyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Diisopropyl L-tartrate (DIPT) is a chiral diester of L-tartaric acid, widely employed as a chiral auxiliary and ligand in asymmetric synthesis. Its utility in creating stereospecific products, most notably in the Sharpless asymmetric epoxidation, makes a thorough understanding of its physical properties essential for reaction optimization, process scale-up, and ensuring reproducibility in synthetic chemistry. This technical guide provides an in-depth overview of the key physical properties of this compound, complete with experimental methodologies for their determination.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, application, and behavior in various solvent systems. It typically presents as a clear, colorless to pale yellow viscous liquid.[1][2]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound compiled from various sources.
| Property | Value | Conditions |
| Molecular Formula | C₁₀H₁₈O₆ | |
| Molecular Weight | 234.25 g/mol | |
| Boiling Point | 152 °C | at 12 mmHg |
| ~275 °C | at 760 mmHg (extrapolated)[3] | |
| Density | 1.114 g/mL | at 25 °C |
| Refractive Index (n_D) | 1.4380 - 1.4420 | at 20 °C[2] |
| Specific Optical Rotation ([α]_D) | +17.0 ± 2.0° | neat, at 20 °C[2] |
| Flash Point | 110 °C | closed cup[3] |
| Solubility | ||
| Soluble | Chloroform (Slightly), Methanol (Slightly) | |
| Soluble | Organic solvents such as ethanol (B145695) and ether[4] | |
| Limited solubility | Water[4] |
Experimental Protocols
The accurate determination of the physical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring the key properties outlined in this guide.
Determination of Boiling Point (Reduced Pressure)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, distillation under reduced pressure is employed to prevent decomposition.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: The round-bottom flask is charged with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation: The system is evacuated to the desired pressure (e.g., 12 mmHg). The flask is then heated gently.
-
Data Collection: The temperature is recorded when the liquid is consistently condensing on the thermometer bulb and dripping into the condenser. This temperature is the boiling point at the recorded pressure.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or a graduated cylinder and a balance.
Methodology (using a pycnometer):
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to the desired temperature (e.g., 25 °C).
-
Weighing: The filled pycnometer is weighed accurately.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.
Methodology (using an Abbe refractometer):
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be maintained at the specified value (e.g., 20 °C) using a water bath connected to the refractometer.
Determination of Specific Optical Rotation
Specific optical rotation is a fundamental property of chiral compounds and is the angle to which a plane-polarized light is rotated by a solution of the compound at a specific concentration and path length.
Methodology (using a polarimeter):
-
Instrument Calibration: The polarimeter is calibrated to a zero reading using a blank (the neat liquid for a pure sample).
-
Sample Preparation: A polarimeter tube of a known path length (e.g., 1 decimeter) is carefully filled with this compound, ensuring no air bubbles are present.
-
Measurement: The filled tube is placed in the polarimeter. A monochromatic light source (typically a sodium D-line at 589 nm) is passed through the sample.
-
Data Collection: The analyzer is rotated until the light intensity matches the reference, and the angle of rotation is recorded.
-
Calculation: For a neat liquid, the specific rotation [α] is calculated using the formula: [α] = α / (l * d), where α is the observed rotation, l is the path length in decimeters, and d is the density of the liquid in g/mL.
Logical Relationships in Property Determination
The determination of the physical properties of this compound involves a logical workflow, starting from the pure substance and leading to its characteristic physical constants through specific experimental techniques.
Caption: Experimental workflow for determining the physical properties of this compound.
References
An In-depth Technical Guide to (+)-Diisopropyl L-tartrate: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+)-Diisopropyl L-tartrate (DIPT), a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical structure, stereochemical properties, and key applications, with a focus on data presentation and detailed experimental protocols.
Chemical Structure and Stereochemistry
This compound is the diisopropyl ester of L-(+)-tartaric acid. The molecule possesses two stereocenters at the C2 and C3 positions of the butanedioate backbone. In this compound, these stereocenters have the (2R, 3R) configuration, which dictates its specific optical rotation and its utility in asymmetric synthesis.
Chemical Identifiers:
-
IUPAC Name: Diisopropyl (2R,3R)-2,3-dihydroxybutanedioate[1]
-
SMILES: CC(C)OC(=O)--INVALID-LINK--OC(C)C)O">C@HO[1]
-
InChI: InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C10H18O6 | [2] |
| Molecular Weight | 234.25 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 152 °C @ 12 mmHg | [2] |
| Density | 1.114 g/mL at 25 °C | [2] |
| Refractive Index | 1.439 (n20/D) | [2] |
| Optical Rotation | +17.25° (neat) | [2] |
| Flash Point | 110 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [5] |
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
This protocol describes a general method for the synthesis of this compound via Fischer esterification of L-(+)-tartaric acid with isopropanol (B130326), catalyzed by an acid.
Materials:
-
L-(+)-Tartaric acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Toluene (B28343) or another suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-(+)-tartaric acid, a molar excess of isopropanol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. Toluene can be added to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent like toluene was used, remove it using a rotary evaporator.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.
Characterization: The purified product should be characterized by:
-
1H NMR and 13C NMR spectroscopy: To confirm the structure and purity.
-
Optical rotation measurement: To confirm the enantiomeric purity.
-
Infrared (IR) spectroscopy: To identify the characteristic functional groups (hydroxyl and ester carbonyl).
Sharpless Asymmetric Epoxidation of Geraniol (B1671447)
This protocol details the use of this compound as a chiral ligand in the Sharpless asymmetric epoxidation of geraniol.
Materials:
-
Geraniol
-
This compound ((+)-DIPT)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
10% aqueous tartaric acid solution or 10% aqueous NaOH solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Flame-dried glassware
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane.
-
Cool the suspension to -20 °C using a suitable cooling bath.
-
To the cooled and stirred suspension, add this compound via syringe, followed by the addition of titanium(IV) isopropoxide. Stir the mixture for approximately 30 minutes at -20 °C to form the chiral catalyst complex.
-
Add geraniol to the reaction mixture.
-
Slowly add the solution of tert-butyl hydroperoxide dropwise, ensuring the internal temperature of the reaction mixture does not rise significantly.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Alternatively, a 10% aqueous NaOH solution can be used for the workup, which often results in a cleaner separation of layers.
-
Stir the mixture vigorously for about 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude epoxy alcohol.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Visualizations
Stereoisomers of Diisopropyl Tartrate
The following diagram illustrates the stereochemical relationship between the different isomers of diisopropyl tartrate, originating from the corresponding stereoisomers of tartaric acid.
Caption: Stereochemical relationship of diisopropyl tartrate isomers.
Experimental Workflow for Sharpless Asymmetric Epoxidation
This diagram outlines the key steps in a typical experimental workflow for the Sharpless asymmetric epoxidation using this compound.
Caption: Sharpless epoxidation experimental workflow.
References
(+)-Diisopropyl L-tartrate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(+)-Diisopropyl L-tartrate (DIPT) is a chiral diester of L-tartaric acid that has established itself as a cornerstone in modern asymmetric synthesis. Its utility as a chiral auxiliary and ligand has been pivotal in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of this compound, including its chemical properties, key applications with detailed experimental protocols, and its role in the development of therapeutic agents.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid, valued for its ability to induce high levels of stereoselectivity in a variety of chemical transformations. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 2217-15-4 |
| Molecular Formula | C₁₀H₁₈O₆ |
| Molecular Weight | 234.25 g/mol |
| Density | 1.114 g/mL at 25 °C |
| Boiling Point | 152 °C at 12 mmHg |
| Refractive Index | n20/D 1.439 |
Key Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. This powerful reaction allows for the highly enantioselective synthesis of chiral epoxides, which are versatile intermediates in the synthesis of numerous natural products and pharmaceuticals.
Beyond the Sharpless epoxidation, (+)-DIPT is also employed as a chiral auxiliary in other asymmetric reactions, including:
-
Aldol reactions
-
Asymmetric dihydroxylations
-
Cycloaddition reactions
The Sharpless Asymmetric Epoxidation: A Detailed Experimental Protocol
The Sharpless-Katsuki epoxidation is a Nobel Prize-winning reaction that provides access to optically active 2,3-epoxyalcohols from prochiral and chiral allylic alcohols. The use of this compound directs the epoxidation to a specific face of the alkene, leading to high enantiomeric excess.
Materials:
-
Allylic alcohol
-
This compound (DIPT)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) or dichloromethane (B109758)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Cooling bath (-20 °C)
-
Quenching solution (e.g., 10% aqueous solution of tartaric acid or water)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the suspension to -20 °C in a cooling bath.
-
To the cooled and stirred suspension, add this compound (typically 1.2 equivalents relative to the titanium isopropoxide).
-
Add titanium(IV) isopropoxide (typically 1.0 equivalent) via syringe and stir the mixture for at least 30 minutes at -20 °C to form the chiral catalyst complex.
-
Add the allylic alcohol to the reaction mixture.
-
Slowly add the anhydrous solution of tert-butyl hydroperoxide (typically 1.5-2.0 equivalents) dropwise, ensuring the internal temperature of the reaction mixture remains below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for approximately 1 hour.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.
Role in Drug Development and Natural Product Synthesis
The chiral epoxides generated via the Sharpless asymmetric epoxidation using this compound are crucial building blocks in the synthesis of a wide array of bioactive molecules. The ability to introduce stereocenters with high fidelity is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
The Sharpless epoxidation has been instrumental in the total synthesis of numerous natural products, including:
-
Erythromycin (an antibiotic)
-
Leukotriene C-1 (a mediator of inflammation)
-
(+)-Disparlure (the gypsy moth pheromone)
-
Various saccharides and terpenes
The versatility of the epoxy alcohol products allows for their conversion into other key functional groups such as diols and aminoalcohols, further expanding their utility in the synthesis of complex pharmaceutical agents.
Visualizing the Catalytic Cycle
The catalytic cycle of the Sharpless asymmetric epoxidation illustrates the regeneration of the active titanium catalyst.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
The experimental workflow for a typical Sharpless asymmetric epoxidation is a sequential process that requires careful control of temperature and reagent addition.
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
The Chiral Catalyst: A Deep Dive into the Discovery and History of (+)-Diisopropyl L-tartrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(+)-Diisopropyl L-tartrate (DIPT) is a diester of L-tartaric acid that has become an indispensable tool in modern asymmetric synthesis. Its rise to prominence is inextricably linked with the development of the Sharpless Asymmetric Epoxidation, a groundbreaking reaction that earned K. Barry Sharpless a share of the Nobel Prize in Chemistry in 2001. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on the experimental details and quantitative data relevant to its use in research and development.
Discovery and Historical Context
While the exact first synthesis of this compound is not well-documented, it is believed to have been initially prepared in the early 20th century during explorations of chiral compounds derived from readily available natural products.[1] L-(+)-tartaric acid, a byproduct of winemaking, served as an inexpensive and enantiomerically pure starting material for the synthesis of various chiral auxiliaries and ligands.[1][2]
The pivotal moment in the history of (+)-DIPT came in 1980 when K. Barry Sharpless and his colleague Tsutomu Katsuki at Stanford University discovered that a combination of titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (t-BuOOH), and a chiral dialkyl tartrate could effect the highly enantioselective epoxidation of a wide range of allylic alcohols.[3] This reaction, now famously known as the Sharpless Asymmetric Epoxidation, provided a predictable and reliable method for the synthesis of chiral epoxides, which are versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4][5]
Initially, diethyl tartrate (DET) was used as the chiral ligand; however, it was soon found that diisopropyl tartrate (DIPT) often provided higher enantioselectivity.[6] The use of (+)-DIPT directs the epoxidation to one face of the double bond, while its enantiomer, (-)-diisopropyl D-tartrate, directs the epoxidation to the opposite face, allowing for the selective synthesis of either enantiomer of the desired epoxide.[6]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of (+)-DIPT is essential for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₆ | [7] |
| Molecular Weight | 234.25 g/mol | [7] |
| Appearance | Colorless to pale yellow viscous liquid | [7][8] |
| Boiling Point | 152 °C at 12 mmHg | [7][9] |
| Density | 1.114 g/mL at 25 °C | [7][9] |
| Refractive Index (n²⁰/D) | 1.439 | [7][9] |
| Specific Optical Rotation ([α]²⁰/D) | +16 ± 2° (neat) | [7] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [9] |
| CAS Number | 2217-15-4 | [9] |
Synthesis of this compound
Industrially, this compound is produced through the acid-catalyzed esterification of L-(+)-tartaric acid with isopropyl alcohol.[1] A general experimental protocol for this transformation is described below.
Experimental Protocol: Acid-Catalyzed Esterification of L-(+)-Tartaric Acid
Materials:
-
L-(+)-Tartaric acid
-
Isopropyl alcohol (2-propanol)
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add L-(+)-tartaric acid and an excess of isopropyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The removal of water, either by a Dean-Stark trap or by using a large excess of the alcohol, drives the equilibrium towards the formation of the ester.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
This is a general procedure and may require optimization for specific scales and equipment.[10]
The Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is the cornerstone application of this compound. The reaction is highly valued for its predictability, high enantioselectivity, and broad substrate scope among allylic alcohols.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
The following is a representative experimental procedure adapted from the seminal 1987 publication by Gao et al. in the Journal of the American Chemical Society.[6]
Materials:
-
Geraniol
-
This compound ((+)-DIPT)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or toluene)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Activated 3Å or 4Å molecular sieves
-
Diethyl ether (Et₂O)
-
10% aqueous tartaric acid solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C.
-
To the cooled solvent, add this compound (e.g., 6.0 mol%) followed by titanium (IV) isopropoxide (e.g., 5.0 mol%). Stir the mixture for 5-10 minutes.
-
Add the allylic alcohol substrate (e.g., geraniol, 1.0 equiv) to the catalyst mixture.
-
Add a solution of tert-butyl hydroperoxide (e.g., 2.0 equiv) dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and its progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid. The mixture is stirred vigorously for 30-60 minutes at room temperature.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Sharpless Asymmetric Epoxidation
The following table, with data extracted from Gao et al. (1987), illustrates the effectiveness of the Sharpless Asymmetric Epoxidation using (+)-DIPT for a variety of allylic alcohols.[6]
| Allylic Alcohol Substrate | Ti(OiPr)₄ (mol%) | (+)-DIPT (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (E)-2-Hexen-1-ol | 5 | 7.5 | -20 | 3 | 89 | >98 |
| (Z)-2-Hexen-1-ol | 10 | 14 | -10 | 29 | 74 | 86 |
| Geraniol | 5 | 6.0 | 0 | 2 | 65 | 90 |
| Cinnamyl alcohol | 4.7 | 5.9 | -12 | 11 | 88 | 95 |
| (E)-2-Octen-1-ol | 5 | 7.5 | -35 | 2 | 79 | >98 |
Mechanistic Overview and Visualizations
The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex. The chiral environment created by the tartrate ligand dictates the facial selectivity of the oxygen transfer from the hydroperoxide to the double bond of the allylic alcohol, which coordinates to the titanium center.
Synthesis of this compound
Caption: Acid-catalyzed esterification of L-tartaric acid.
Sharpless Asymmetric Epoxidation Workflow
Caption: Experimental workflow for the Sharpless epoxidation.
Logical Relationship of Reagents in Sharpless Epoxidation
Caption: Roles of the key reagents in the catalytic cycle.
Conclusion
This compound has firmly established its place in the toolbox of synthetic organic chemists. Its history is a testament to the power of leveraging the "chiral pool" of naturally occurring molecules to solve complex synthetic challenges. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the successful application of (+)-DIPT in the laboratory, enabling researchers and drug development professionals to continue to build upon the legacy of this remarkable chiral ligand.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. A16941.22 [thermofisher.com]
- 9. This compound | 2217-15-4 [chemicalbook.com]
- 10. US5189200A - Process for the stereoselective transformation of a diol to an alcohol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of (+)-Diisopropyl L-tartrate from L-tartaric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (+)-diisopropyl L-tartrate, a crucial chiral auxiliary in asymmetric synthesis, from L-tartaric acid. This document details the chemical principles, experimental protocols, and quantitative data associated with this process, intended to serve as a valuable resource for professionals in research and drug development.
Introduction
This compound (DIPT) is a diester of L-tartaric acid widely employed as a chiral ligand in asymmetric catalysis, most notably in the Sharpless epoxidation of allylic alcohols. Its utility stems from its ability to induce a high degree of stereoselectivity, making it an indispensable tool in the synthesis of complex, optically active molecules, which are often key components of pharmaceuticals and other bioactive compounds. The synthesis of DIPT from the readily available and inexpensive chiral precursor, L-tartaric acid, is a fundamental and economically significant transformation in synthetic organic chemistry.
The primary method for this synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, L-tartaric acid is reacted with isopropanol (B130326) in the presence of an acid catalyst to yield the desired diester. To drive the reversible reaction to completion, the water formed as a byproduct is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.
Reaction Pathway and Mechanism
The synthesis of this compound from L-tartaric acid is a classic example of a Fischer esterification. The overall reaction is as follows:
Caption: Overall reaction for the synthesis of this compound.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates one of the carboxylic acid groups of L-tartaric acid, activating it towards nucleophilic attack by isopropanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the monoester. This process is repeated on the second carboxylic acid group to yield the final product, this compound.
Experimental Protocol
This protocol is adapted from established Fischer esterification procedures.
Materials:
-
L-(+)-Tartaric acid
-
Isopropanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add L-(+)-tartaric acid, a 5-10 fold molar excess of isopropanol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.05 molar equivalents relative to the tartaric acid). Toluene can be used as a co-solvent to facilitate azeotropic removal of water.
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. The isopropanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO2 evolution.
-
Washing: Subsequently, wash the organic layer with brine to remove any remaining aqueous impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the excess isopropanol and toluene using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.[1]
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| L-Tartaric Acid | 150.09 | 1.79 | decomposes |
| Isopropanol | 60.10 | 0.786 | 82.6 |
| p-Toluenesulfonic acid | 190.22 | 1.24 | 103-106 |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value |
| Molar Mass ( g/mol ) | 234.25[2] |
| Appearance | Colorless to pale yellow viscous liquid[3][4] |
| Density (g/mL at 25 °C) | 1.114[3] |
| Boiling Point (°C) | 152 at 12 mmHg[3] |
| Refractive Index (n20/D) | 1.439[3] |
| Optical Rotation [α]D | +17° (neat)[2] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.28 (d, 12H), 3.30 (br s, 2H), 4.45 (s, 2H), 5.10 (sept, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 21.7, 70.0, 72.5, 172.0 |
Note: Spectroscopic data are typical values and may vary slightly depending on the solvent and instrument used.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from L-tartaric acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired chiral product can be achieved. This guide provides the necessary theoretical background and practical details to enable researchers and professionals to successfully perform this important synthesis. The availability of this key chiral auxiliary is fundamental to the advancement of asymmetric synthesis and the development of new stereochemically pure pharmaceuticals.
References
Spectroscopic Profile of (+)-Diisopropyl L-tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (+)-Diisopropyl L-tartrate (DIPT), a chiral reagent widely used in asymmetric synthesis, particularly in the Sharpless epoxidation. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~5.10 | Septet | ~6.2 | 2H | -CH(CH₃)₂ |
| ~4.45 | Singlet | - | 2H | -CH(OH)- |
| ~3.45 | Broad Singlet | - | 2H | -OH |
| ~1.25 | Doublet | ~6.2 | 12H | -CH(CH₃)₂ |
Note: Data estimated from spectral images. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170.5 | C=O (Ester Carbonyl) |
| ~72.5 | -CH(OH)- |
| ~69.5 | -CH(CH₃)₂ |
| ~21.8 | -CH(CH₃)₂ |
Note: Data estimated from spectral images. Solvent: CDCl₃.[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2980 | Strong | C-H Stretch (sp³ C-H) |
| ~1740 | Strong | C=O Stretch (Ester Carbonyl) |
| ~1380, ~1370 | Medium | C-H Bend (Isopropyl gem-dimethyl) |
| ~1100 | Strong | C-O Stretch (Ester) |
Note: Data estimated from spectral images.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 234 | Low | [M]⁺ (Molecular Ion) |
| 219 | Moderate | [M - CH₃]⁺ |
| 175 | High | [M - COOCH(CH₃)₂]⁺ |
| 117 | High | [COOCH(CH₃)₂]⁺ |
| 43 | Very High | [CH(CH₃)₂]⁺ (Base Peak) |
Note: Fragmentation pattern is predicted based on typical ester fragmentation.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H).
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained using the neat liquid technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to the Solubility of (+)-Diisopropyl L-tartrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to (+)-Diisopropyl L-tartrate and its Solubility
This compound (DIPT) is a diester of L-tartaric acid, widely employed in stereoselective chemical transformations, most notably in the Sharpless asymmetric epoxidation. Its effectiveness in such reactions is often dependent on its solubility in the reaction medium. Qualitative assessments indicate that DIPT, a viscous liquid at room temperature, is soluble in a variety of common organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. For instance, it is known to be slightly soluble in chloroform (B151607) and methanol.[1] However, for precise reaction control, process scale-up, and formulation development, quantitative solubility data is paramount.
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. This indicates a potential knowledge gap in the publicly available physicochemical data for this compound. The following table is provided as a template for researchers to populate with experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (χ) |
| e.g., Methanol | Alcohol | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Ethanol | Alcohol | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Isopropanol | Alcohol | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Toluene | Aromatic | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Tetrahydrofuran | Ether | 25 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a compound in a solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Thermostatically controlled incubator
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or a Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid ensures that equilibrium with the dissolved solute is achieved.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, though the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the exact weight of the collected filtrate.
-
Dilute the filtrate with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units:
-
g/100 mL: (Concentration from analysis [g/mL] × Dilution factor × 100)
-
mol/L: (Solubility in g/L) / (Molar mass of DIPT)
-
Mole fraction (χ): Moles of DIPT / (Moles of DIPT + Moles of solvent)
-
-
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for solubility determination.
4.2. Factors Influencing Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. The following diagram illustrates the logical relationship between key molecular properties and solubility.
Caption: Key factors affecting DIPT solubility.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of (+)-Diisopropyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition profile of (+)-Diisopropyl L-tartrate (DIPT), a chiral auxiliary and building block crucial in pharmaceutical and fine chemical synthesis. Understanding the thermal behavior of DIPT is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. While specific experimental data for DIPT is limited in publicly available literature, this document consolidates known physical properties, outlines detailed experimental protocols for thermal analysis, and infers potential decomposition pathways based on the behavior of related tartrate compounds.
Physicochemical Properties of this compound
A foundational understanding of the physical properties of this compound is essential before delving into its thermal stability. These properties influence its handling, storage, and behavior in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₆ | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][2] |
| Appearance | Colorless to pale yellow, clear, viscous liquid | [3][4] |
| Boiling Point | 152 °C at 12 mmHg | [5] |
| Density | 1.114 g/mL at 25 °C | [5] |
| Refractive Index | 1.4380-1.4420 at 20 °C | [3] |
| Optical Rotation | +17.0 ± 2.0° (neat) | [3] |
| CAS Number | 2217-15-4 | [1][2] |
Thermal Stability and Decomposition Analysis
The thermal stability of a compound dictates the temperature at which it begins to decompose. For this compound, which is often used in reactions conducted at elevated temperatures, this is a critical parameter. The following sections detail the experimental methodologies used to assess thermal stability and predict potential decomposition behaviors.
Experimental Protocols for Thermal Analysis
To rigorously evaluate the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. These include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
2.1.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset temperature of decomposition and quantifying mass loss.
-
Objective: To determine the temperature range over which this compound is thermally stable and to quantify the mass loss during decomposition.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: A linear heating ramp from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 25 °C to 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The temperatures at which 5% and 50% mass loss occur (T₅ and T₅₀) are also important parameters.
2.1.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, boiling, and exothermic or endothermic decomposition processes.
-
Objective: To identify the temperatures of phase transitions and to characterize the energetics (exothermic or endothermic nature) of the decomposition of this compound.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a constant flow rate.
-
Temperature Program: A linear heating ramp, often similar to the TGA program (e.g., 10 °C/min), covering a temperature range that includes any expected transitions and decomposition.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) appear as peaks. The onset temperature and the peak maximum of any exothermic event are critical for safety assessments.
2.1.3. Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetric technique that is highly sensitive to the onset of self-heating reactions. It is considered a "worst-case scenario" test and is crucial for assessing the potential for thermal runaway reactions.[6]
-
Objective: To determine the adiabatic time-to-maximum-rate (TMR) and the self-heating rate of this compound, providing critical data for process safety and hazard assessment.
-
Instrumentation: An accelerating rate calorimeter.
-
Sample Preparation: A larger sample (typically 1-10 g) is loaded into a robust, spherical sample bomb (e.g., made of Hastelloy C or titanium) to withstand potential pressure increases.
-
Experimental Conditions:
-
Mode: Heat-Wait-Seek mode. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[6]
-
Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding temperature is maintained equal to the sample temperature, thus preventing heat loss.
-
-
Data Analysis: The data provides a plot of temperature and pressure versus time, as well as the self-heating rate versus temperature. This allows for the determination of the onset temperature of thermal runaway and the calculation of critical safety parameters.
Predicted Thermal Behavior and Decomposition Onset
It is anticipated that a TGA analysis of this compound under an inert atmosphere would show a single-stage or multi-stage decomposition process beginning at temperatures likely exceeding 150 °C. The DSC analysis would be expected to show an endotherm corresponding to its boiling point and, at higher temperatures, one or more exotherms indicating decomposition.
Decomposition Pathways and Products
The identification of decomposition products is crucial for understanding the reaction mechanism and potential hazards. Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.
Experimental Protocol for Pyrolysis-GC-MS
-
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
-
Instrumentation: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: A small amount of this compound is placed in a pyrolysis sample cup.
-
Experimental Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (Helium).[8][9]
-
GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 50 °C) followed by a temperature ramp to a higher temperature (e.g., 280-300 °C).[8][10]
-
MS Detection: The separated compounds are then introduced into the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting mass spectra are recorded.
-
-
Data Analysis: The mass spectrum of each separated component is compared with spectral libraries (e.g., NIST) to identify the individual decomposition products.
Plausible Decomposition Mechanism
Based on the structure of this compound and general principles of ester pyrolysis, several decomposition pathways can be postulated. The presence of hydroxyl groups and ester functionalities suggests that the initial decomposition steps could involve:
-
Ester Pyrolysis (β-elimination): This is a common decomposition pathway for esters containing β-hydrogens on the alcohol moiety. For DIPT, this would involve the elimination of propene and the formation of a carboxylic acid intermediate. This process could occur twice, leading to tartaric acid.
-
Decarboxylation: The carboxylic acid intermediates formed could then undergo decarboxylation (loss of CO₂) at higher temperatures.
-
Dehydration: The hydroxyl groups on the tartrate backbone could be eliminated as water molecules.
-
Fragmentation of the Carbon Skeleton: At higher temperatures, the C-C bonds of the tartrate backbone can cleave, leading to smaller volatile fragments.
The expected decomposition products could therefore include propene, isopropanol, carbon dioxide, water, and various smaller oxygenated organic molecules.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential chemical transformations, the following diagrams have been generated using Graphviz.
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for the thermal analysis of this compound.
Postulated Thermal Decomposition Pathway
Caption: A plausible thermal decomposition pathway for this compound.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound and provided a comprehensive framework for assessing its thermal stability and decomposition. While specific experimental data remains to be published, the detailed protocols for TGA, DSC, ARC, and Py-GC-MS analysis outlined herein offer a robust methodology for researchers and drug development professionals. The postulated decomposition pathways provide a theoretical basis for understanding the potential thermal hazards associated with this important chiral compound. A thorough experimental investigation following these guidelines is strongly recommended to ensure the safe and effective use of this compound in all applications.
References
- 1. scbt.com [scbt.com]
- 2. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 2217-15-4 [chemicalbook.com]
- 6. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
The Role of (+)-Diisopropyl L-tartrate as a Chiral Auxiliary: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Diisopropyl L-tartrate (DIPT) is a widely utilized and versatile chiral auxiliary in modern asymmetric synthesis. Derived from the readily available chiral pool of L-(+)-tartaric acid, (+)-DIPT has become an indispensable tool for the stereocontrolled introduction of chirality in a variety of chemical transformations. Its most notable application is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols, a reaction that delivers high enantioselectivities and has been pivotal in the synthesis of numerous complex natural products and pharmaceutical agents. Beyond epoxidation, (+)-DIPT has demonstrated its utility in other stereoselective reactions, including aldol-type reactions and cycloadditions. This technical guide provides a comprehensive overview of the role of this compound as a chiral auxiliary, with a focus on its application in the Sharpless asymmetric epoxidation. It includes detailed experimental protocols, quantitative data on reaction performance, and a mechanistic discussion of stereoselectivity.
Introduction: The Significance of Chiral Auxiliaries
In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. This compound is a prominent example of such an auxiliary, valued for its effectiveness, commercial availability, and the predictability of the stereochemical outcomes it imparts.[2]
The Sharpless Asymmetric Epoxidation: A Landmark Application
The Sharpless asymmetric epoxidation is an enantioselective reaction that converts primary and secondary allylic alcohols to 2,3-epoxyalcohols with a high degree of stereoselectivity.[3] The reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄), this compound, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[4]
Mechanism of Stereoselection
The high enantioselectivity of the Sharpless epoxidation is attributed to the formation of a chiral titanium-tartrate complex in situ. This complex, a dimer in its active form, coordinates with the allylic alcohol and the hydroperoxide, creating a rigid, chiral environment that directs the delivery of the oxygen atom to one specific face of the double bond.[5]
The stereochemical outcome of the epoxidation is predictable using a simple mnemonic. When the allylic alcohol is drawn in a specific orientation, the use of (+)-DIPT directs the epoxidation to the bottom face of the alkene, while (-)-DIPT directs it to the top face.[3]
Diagram: Catalytic Cycle of the Sharpless Asymmetric Epoxidation
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Quantitative Performance Data
The Sharpless asymmetric epoxidation employing (+)-DIPT consistently delivers high enantiomeric excesses (ee) and good to excellent yields across a wide range of allylic alcohol substrates. The following table summarizes representative data from the literature.
| Allylic Alcohol Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (E)-2-Hexen-1-ol | 85 | 94 | [6] |
| Geraniol (B1671447) | 95 | 91 | [7] |
| Cinnamyl alcohol | 89 | >98 | [6] |
| (Z)-3-Nonen-1-ol | 63 | >80 | [6] |
| 2-Propene-1-ol (Allyl alcohol) | 65 | 90 | [2] |
| 3-Methyl-2-buten-1-ol | 89 | >98 | [2] |
| (E)-2-Octen-1-ol | 79 | >98 | [2] |
| 2-Bromoallyl alcohol | 80 | 94 | [2] |
Detailed Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol provides a detailed methodology for the asymmetric epoxidation of geraniol using this compound.
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
This compound ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) or decane
-
Geraniol
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
10% aqueous solution of tartaric acid
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Catalyst Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves. Add anhydrous dichloromethane and cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetone). To this cooled and stirred suspension, add this compound (1.2 equivalents relative to Ti(Oi-Pr)₄) via syringe, followed by the dropwise addition of titanium(IV) isopropoxide (1.0 equivalent). Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.[8]
-
Reaction: To the pre-formed catalyst solution, add geraniol (1.0 equivalent). Then, slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature is maintained below -15 °C.[8]
-
Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).[8]
-
Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir the biphasic mixture vigorously for at least 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.
Diagram: Experimental Workflow for Sharpless Asymmetric Epoxidation
Caption: General experimental workflow for the Sharpless epoxidation.
Beyond Epoxidation: Other Asymmetric Transformations
While the Sharpless epoxidation is the most prominent application of (+)-DIPT, its utility extends to other asymmetric reactions.
Asymmetric Aldol-Type Reactions
This compound has been successfully employed as a chiral ligand in rhodium-catalyzed asymmetric reductive aldol-type reactions of α,β-unsaturated esters with carbonyl compounds.[9] In the presence of Et₂Zn and a rhodium catalyst, a chiral zinc complex is generated in situ, which then facilitates the enantioselective formation of β-hydroxy esters. While the enantioselectivities are often moderate, this method provides a direct route to valuable chiral building blocks.[9][10]
Experimental Protocol: Asymmetric Reductive Aldol-Type Reaction
-
To a solution of RhCl(PPh₃)₃ (2 mol%) in CH₂Cl₂ is added this compound (0.6 mmol), the aldehyde (0.5 mmol), and the α,β-unsaturated ester (0.5 mmol) at 0 °C.
-
Et₂Zn (1.8 mmol) is then added slowly, and the mixture is stirred for 1 hour.
-
The reaction is quenched with a saturated NH₄Cl solution and extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[9]
Conclusion
This compound stands as a cornerstone chiral auxiliary in asymmetric synthesis. Its role in the Sharpless asymmetric epoxidation has been transformative, providing a reliable and highly enantioselective method for the synthesis of chiral epoxy alcohols, which are versatile intermediates in the production of pharmaceuticals and complex natural products. The predictability of the stereochemical outcome, coupled with the commercial availability of the auxiliary, has cemented its place in the synthetic organic chemist's toolbox. Furthermore, its application in other asymmetric transformations, such as aldol-type reactions, highlights its broader potential. The continued exploration of new applications for (+)-DIPT will undoubtedly lead to further advancements in the field of stereoselective synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Reductive Aldol-Type Reaction with Carbonyl Compounds Using Dialkyl Tartrate as a Chiral Ligand [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Asymmetric Synthesis Using (+)-Diisopropyl L-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of asymmetric synthesis utilizing (+)-diisopropyl L-tartrate (L-(+)-DIPT), a cornerstone chiral auxiliary in modern organic chemistry. The focus of this document is the Sharpless-Katsuki asymmetric epoxidation, a powerful and widely adopted method for the enantioselective synthesis of 2,3-epoxyalcohols, which are versatile chiral building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.
Introduction to Asymmetric Synthesis and the Role of this compound
Asymmetric synthesis, also known as enantioselective synthesis, is the selective production of one enantiomer of a chiral molecule over the other.[1] This field is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, revolutionized the field by providing a reliable and highly predictable method for introducing chirality into molecules.[1][2]
The success of this reaction lies in the use of a chiral catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), an oxidant such as tert-butyl hydroperoxide (TBHP), and a chiral dialkyl tartrate.[1][3] While diethyl tartrate (DET) is commonly used, this compound (L-(+)-DIPT) often provides superior enantioselectivity and is particularly effective in the kinetic resolution of secondary allylic alcohols.[4][5] The chiral tartrate ligand creates a chiral environment around the titanium center, directing the oxidation to one face of the prochiral allylic alcohol substrate, thereby leading to the formation of a specific enantiomer of the epoxy alcohol.[2]
The Sharpless-Katsuki Epoxidation: Mechanism of Enantioselection
The Sharpless-Katsuki epoxidation is a highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] The mechanism involves the formation of a chiral titanium-tartrate complex that serves as the catalyst.
The catalytic cycle can be summarized as follows:
-
Ligand Exchange: Titanium tetraisopropoxide reacts with this compound to form a dimeric titanium-tartrate complex. This complex is the active catalyst.
-
Coordination: The allylic alcohol substrate and tert-butyl hydroperoxide (TBHP) coordinate to the titanium center, displacing isopropoxide ligands.
-
Oxygen Transfer: The oxygen atom from the coordinated TBHP is transferred to the double bond of the allylic alcohol. The chirality of the tartrate ligand directs this transfer to a specific face of the alkene.
-
Product Release: The resulting epoxy alcohol dissociates from the catalyst, allowing the catalytic cycle to continue.
The enantioselectivity of the reaction is determined by the chirality of the diisopropyl tartrate used. With L-(+)-DIPT, the oxygen atom is delivered to the si face of the allylic alcohol when viewed with the alcohol group in the lower right quadrant. Conversely, using D-(-)-DIPT results in oxygen delivery to the re face.
Quantitative Data Presentation
The Sharpless-Katsuki epoxidation using this compound consistently delivers high enantiomeric excess (ee) for a variety of allylic alcohol substrates. The following table summarizes representative data.
| Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| Geraniol | D-(-)-DIPT | 93 | 88 |
| Nerol | D-(-)-DIPT | - | 74 |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |
| Allyl alcohol | D-(-)-DET | - | 95 |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | - | 90 |
| Divinyl carbinol | (+)-DIPT | 63 | >99 |
Data sourced from BenchChem Application Notes and Organic Syntheses Procedure.[6][7] It is important to note that while some data points specify the use of Diethyl Tartrate (DET), Diisopropyl Tartrate (DIPT) is known to often provide higher selectivity.[5]
Detailed Experimental Protocols
The following are detailed methodologies for conducting the Sharpless-Katsuki asymmetric epoxidation using this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Catalytic Protocol
This protocol is a representative example for a catalytic Sharpless epoxidation.[4]
Materials:
-
Allylic alcohol
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
This compound ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or toluene)
-
Powdered 4Å molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.
-
Anhydrous dichloromethane is added to the flask.
-
The flask is cooled to -20 °C using a cooling bath.
-
This compound (0.06 eq.) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C.
-
A solution of TBHP (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.
-
The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.
-
The mixture is allowed to warm to room temperature and stirred for at least 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol for the Epoxidation of Divinyl Carbinol
This protocol provides a specific example for the epoxidation of divinyl carbinol with detailed steps.[7][8]
Materials:
-
Divinyl carbinol
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
This compound ((+)-DIPT)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, freshly distilled)
-
Cumene (B47948) hydroperoxide solution (80 wt%)
-
Powdered 4Å molecular sieves
Procedure:
-
A 1-L single-necked round-bottom flask is charged with powdered 4Å molecular sieves (10.0 g) and dried overnight at 160 °C.
-
After cooling under vacuum, the flask is filled with an inert nitrogen atmosphere.
-
Dichloromethane (240 mL) is transferred to the flask via cannula.
-
The flask is cooled in an ice/salt bath to between -15 °C and -16 °C.
-
While stirring, this compound (4.53 mL, 21.4 mmol) is added.
-
Freshly distilled titanium tetraisopropoxide (5.7 mL, 19.0 mmol) is added, and the mixture is stirred for 15 minutes.
-
A cumene hydroperoxide solution (43.9 mL, 238 mmol) is added dropwise over 5 minutes.
-
The mixture is stirred for an additional 15 minutes before the neat divinyl carbinol (11.6 mL, 119 mmol) is added over 3 minutes.
-
The reaction flask is sealed and placed in a -20 °C freezer for 5 days.
-
After 5 days, the reaction is worked up by adding a 10% aqueous NaOH solution and stirring until the phases are clear.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by short-path distillation under vacuum.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the Sharpless-Katsuki asymmetric epoxidation.
This guide has provided a detailed overview of the theory, application, and practical execution of asymmetric synthesis using this compound, with a focus on the Sharpless-Katsuki epoxidation. The high enantioselectivities and operational simplicity of this reaction have solidified its place as an indispensable tool in the synthesis of chiral molecules for research, development, and industrial applications.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols for Sharpless Asymmetric Epoxidation using (+)-Diisopropyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction for the conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.[1][2] Developed by K. Barry Sharpless, this method offers a high degree of stereocontrol, making it an invaluable tool in the synthesis of chiral building blocks for natural products and pharmaceuticals.[3][4] The reaction employs a catalyst system generated in situ from titanium(IV) isopropoxide and a chiral diisopropyl tartrate (DIPT) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[3][4] The choice of the chiral tartrate enantiomer, either (+)- or (-)-DIPT, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of two possible epoxide enantiomers with high enantiomeric excess (ee), often exceeding 90%.[3][4] This application note provides a detailed protocol for performing the Sharpless asymmetric epoxidation using (+)-diisopropyl L-tartrate, including data presentation for various substrates and visualizations of the experimental workflow and catalytic cycle.
Data Presentation
The Sharpless asymmetric epoxidation using this compound provides high yields and excellent enantioselectivity for a variety of allylic alcohols. The following table summarizes representative results.
| Allylic Alcohol Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxyhexan-1-ol | 85 | 94 |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | 93 | 88 |
| Cinnamyl alcohol | (2R,3R)-2,3-Epoxy-3-phenylpropan-1-ol | 89 | >98 |
| 3-Methyl-2-buten-1-ol | (2R,3R)-2,3-Epoxy-3-methylbutan-1-ol | 79 | >98 |
Experimental Protocols
This protocol describes the catalytic Sharpless asymmetric epoxidation of an allylic alcohol using this compound.
Materials and Reagents
-
Allylic alcohol
-
This compound ((+)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane (B31447) or toluene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered, activated 3Å or 4Å molecular sieves
-
Quenching solution: 10% aqueous NaOH solution saturated with NaCl, pre-cooled to 0°C
-
Drying agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure
1. Preparation of the Catalyst Complex:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).
-
Add anhydrous dichloromethane to the flask.
-
Cool the flask to -20 °C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).[1]
-
To the cooled and stirred suspension, add titanium(IV) isopropoxide (5-10 mol%) via syringe.[1]
-
Subsequently, add this compound (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide) to the reaction mixture. The solution should turn from colorless to a pale yellow.[1]
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[5]
2. Epoxidation Reaction:
-
Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[1]
-
Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 5 hours.[1]
3. Reaction Work-up and Product Isolation:
-
Upon completion, quench the reaction by the dropwise addition of a pre-cooled (0 °C) 10% aqueous NaOH solution saturated with NaCl.[1]
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. This should result in the formation of a granular precipitate of titanium salts.[1]
-
Filter the mixture through a pad of Celite®, and wash the filter cake with dichloromethane.[1]
-
Transfer the filtrate to a separatory funnel and separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
4. Purification:
-
The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
Catalytic Cycle
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
References
Application Notes and Protocols: Sharpless Asymmetric Epoxidation using a (+)-Diisopropyl L-Tartrate Titanium Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. This reaction is renowned for its high degree of enantioselectivity, its predictability, and the broad range of compatible substrates. The core of this transformation lies in a chiral catalyst, formed in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diisopropyl tartrate (DIPT) ligand. The choice of the tartrate enantiomer dictates which face of the alkene is epoxidized. The use of (+)-Diisopropyl L-tartrate specifically delivers the epoxide on the bottom or re face of the allylic alcohol when viewed in a specific orientation. This method is pivotal in the synthesis of chiral building blocks for pharmaceuticals and natural products.
Mechanism of Action
The widely accepted mechanism for the Sharpless epoxidation involves a dimeric titanium tartrate complex as the active catalyst. The catalytic cycle can be summarized in the following key steps:
-
Catalyst Formation: Titanium tetraisopropoxide and this compound rapidly exchange ligands in a 1:1 ratio to form a dimeric species, [Ti(DIPT)(OiPr)₂]₂. This dimer possesses a C₂ axis of symmetry and creates a well-defined chiral environment.
-
Ligand Exchange: Two of the isopropoxide ligands on the titanium dimer are sequentially replaced by the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP). This brings the reactants into close proximity within the chiral scaffold of the catalyst.
-
Oxygen Transfer: The coordinated TBHP transfers an oxygen atom to the double bond of the allylic alcohol. The stereochemistry of this transfer is directed by the chiral DIPT ligand, which selectively exposes one face of the alkene to the oxidant. With (+)-DIPT, the oxygen is delivered from the bottom face.
-
Product Release: Following the oxygen transfer, the resulting epoxy alcohol and tert-butanol (B103910) are released from the catalyst, regenerating the active species to continue the catalytic cycle.
The enantioselectivity of the reaction is exceptionally high because the chiral environment of the catalyst creates a significant energetic difference between the transition states leading to the two possible epoxide enantiomers.
Visualizing the Mechanism and Workflow
Application Notes and Protocols for the Kinetic Resolution of Racemic Alcohols Using (+)-Diisopropyl L-tartrate
Introduction
The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often confined to a single enantiomer.[1] Kinetic resolution is a powerful and widely employed strategy for the separation of enantiomers from a racemic mixture. This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.[2] Among the various methods, the Sharpless asymmetric epoxidation stands out as a highly effective protocol for the kinetic resolution of racemic allylic alcohols, utilizing a catalyst system composed of titanium (IV) isopropoxide and a chiral tartrate ester, such as (+)-diisopropyl L-tartrate ((+)-DIPT).[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the kinetic resolution of racemic secondary allylic alcohols. The underlying principle involves the enantioselective epoxidation of one enantiomer of the allylic alcohol at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the epoxidized product.[2][4]
Principle of the Method
The Sharpless-Katsuki asymmetric epoxidation utilizes a chiral catalyst formed in situ from titanium (IV) isopropoxide (Ti(Oi-Pr)₄) and this compound.[3] This catalyst, in the presence of tert-butyl hydroperoxide (TBHP) as the oxidant, preferentially epoxidizes one enantiomer of a racemic allylic alcohol. The stereochemistry of the resulting epoxide is dictated by the chirality of the DIPT used. With (+)-DIPT, the epoxidation occurs on the bottom face of the alkene when the alcohol is oriented in a specific manner, leading to a predictable absolute stereochemistry in the product. Consequently, the unreacted alcohol is left enriched in the other enantiomer. The efficiency of this kinetic resolution is determined by the relative rates of epoxidation of the two enantiomers, often expressed as the selectivity factor (s = k_fast / k_slow). A high selectivity factor is crucial for obtaining products with high enantiomeric excess (e.e.).[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for the kinetic resolution of various racemic allylic alcohols using the Sharpless asymmetric epoxidation with this compound.
Table 1: Kinetic Resolution of Representative Racemic Allylic Alcohols
| Racemic Allylic Alcohol | Catalyst System | Temp (°C) | Time (h) | Yield (%) of Unreacted Alcohol | e.e. (%) of Unreacted Alcohol | Reference |
| (E)-2-Hexen-1-ol | 5% Ti(Oi-Pr)₄, 6% (+)-DIPT | 0 | 2 | 65 | 90 | [6] |
| (E)-4-Phenyl-3-buten-2-ol | 5% Ti(Oi-Pr)₄, 7% (+)-DIPT | -20 | 3 | 89 | >98 | [6] |
| (E)-2-Octen-1-ol | 5% Ti(Oi-Pr)₄, 7.5% (+)-DIPT | -35 | 2 | 79 | >98 | [6] |
Note: The catalyst loading is expressed as mol% relative to the substrate.
Experimental Protocols
General Protocol for the Kinetic Resolution of a Racemic Allylic Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Racemic allylic alcohol
-
This compound ((+)-DIPT)
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene, ~5.5 M)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered, activated 3Å or 4Å molecular sieves
-
Anhydrous diethyl ether (Et₂O)
-
10% aqueous tartaric acid solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with powdered, activated 3Å or 4Å molecular sieves (approximately equal weight to the allylic alcohol). The flask is sealed with a rubber septum and flushed with argon or nitrogen.
-
Solvent and Reagent Addition: Anhydrous dichloromethane (to make a final concentration of ~0.1 M of the alcohol) is added via syringe. The flask is cooled to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Formation: this compound (typically 6-7.5 mol%) is added, followed by the dropwise addition of titanium (IV) isopropoxide (typically 5 mol%). The resulting mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: The racemic allylic alcohol (1.0 equivalent) is added to the reaction mixture.
-
Initiation of Epoxidation: tert-Butyl hydroperoxide (0.6 equivalents for ~55% conversion) is added dropwise at a rate that maintains the internal temperature below -15 °C. The reaction is then stirred at -20 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of conversion. For optimal kinetic resolution, the reaction is typically stopped at approximately 50-60% conversion.
-
Work-up: Upon reaching the desired conversion, the reaction is quenched by the addition of water (equal volume to the TBHP solution used). The mixture is allowed to warm to room temperature and stirred for at least 1 hour. A 10% aqueous solution of tartaric acid is then added, and stirring is continued until two clear layers are observed.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product, containing the unreacted alcohol and the epoxy alcohol, is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the recovered alcohol is determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.
Visualizations
References
Application of (+)-Diisopropyl L-tartrate in the synthesis of pharmaceuticals.
For Researchers, Scientists, and Drug Development Professionals
(+)-Diisopropyl L-tartrate (DIPT) is a versatile and indispensable chiral auxiliary in modern pharmaceutical synthesis. Its primary application lies in the Sharpless Asymmetric Epoxidation, a powerful method for the enantioselective synthesis of chiral epoxides, which are crucial building blocks for a wide array of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of (+)-DIPT in the synthesis of a beta-blocker, (S)-Propranolol, and a precursor to an anticancer agent, D-ribo-phytosphingosine.
Enantioselective Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. The pharmacological activity resides almost exclusively in the (S)-enantiomer. The Sharpless Asymmetric Epoxidation using (+)-DIPT is a key step in the efficient synthesis of the chiral epoxide intermediate required for the production of (S)-Propranolol.
Logical Relationship: Synthesis of (S)-Propranolol
Caption: Synthetic pathway to (S)-Propranolol.
Table 1: Quantitative Data for the Synthesis of (S)-Propranolol
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 1. O-Alkylation | 1-Naphthol, Allyl bromide, K2CO3 | 1-(Allyloxy)naphthalene | >95 | N/A | General Knowledge |
| 2. Claisen Rearrangement | 1-(Allyloxy)naphthalene | 2-Allyl-1-naphthol | ~85 | N/A | General Knowledge |
| 3. Sharpless Asymmetric Epoxidation | 2-Allyl-1-naphthol | (S)-2-(Oxiran-2-ylmethyl)naphthalen-1-ol | ~90 | >95 | [1][2] |
| 4. Epoxide Ring-Opening | (S)-2-(Oxiran-2-ylmethyl)naphthalen-1-ol, Isopropylamine | (S)-Propranolol | ~92 | >95 | [1][3] |
Experimental Protocols:
Step 3: Sharpless Asymmetric Epoxidation of 2-Allyl-1-naphthol
-
Materials: 2-Allyl-1-naphthol, this compound ((+)-DIPT), Titanium(IV) isopropoxide (Ti(OiPr)₄), tert-Butyl hydroperoxide (TBHP) in decane (B31447) (5.5 M), Dichloromethane (DCM, anhydrous), Powdered 4Å molecular sieves.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add powdered 4Å molecular sieves (3 g).
-
Add anhydrous DCM (200 mL) and cool the suspension to -20 °C in a cryocool bath.
-
To the cooled suspension, add (+)-DIPT (1.2 eq.) followed by Ti(OiPr)₄ (1.0 eq.) via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst.
-
Add a solution of 2-allyl-1-naphthol (1.0 eq.) in DCM dropwise to the catalyst mixture.
-
Slowly add a pre-cooled (-20 °C) solution of TBHP in decane (2.0 eq.) dropwise over 1-2 hours, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude epoxide by flash column chromatography on silica (B1680970) gel to afford (S)-2-(Oxiran-2-ylmethyl)naphthalen-1-ol.[4][5]
-
Step 4: Synthesis of (S)-Propranolol
-
Materials: (S)-2-(Oxiran-2-ylmethyl)naphthalen-1-ol, Isopropylamine, Methanol (B129727).
-
Procedure:
-
Dissolve the chiral epoxide (1.0 eq.) in methanol in a sealed tube.
-
Add an excess of isopropylamine (10 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess isopropylamine and methanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (S)-Propranolol.[1][3]
-
Experimental Workflow: Synthesis of (S)-Propranolol
Caption: Workflow for the synthesis of (S)-Propranolol.
Synthesis of D-ribo-phytosphingosine (Anticancer Agent Precursor)
D-ribo-phytosphingosine is a bioactive sphingolipid that exhibits cytotoxic activity against various cancer cell lines. The Sharpless Asymmetric Epoxidation using a tartrate ester is pivotal in establishing the correct stereochemistry of the chiral centers in its synthesis.
Logical Relationship: Synthesis of D-ribo-phytosphingosine
Caption: Synthetic pathway to D-ribo-phytosphingosine.
Table 2: Quantitative Data for the Synthesis of D-ribo-phytosphingosine
| Step | Reactants | Product | Yield (%) | Diastereomeric Excess (de%) | Reference |
| 1. Grignard Reaction | trans-Cinnamaldehyde, Vinylmagnesium bromide | 1-Phenylpenta-1,4-dien-3-ol (B13560832) | ~85 | N/A | [6] |
| 2. Sharpless Asymmetric Epoxidation | 1-Phenylpenta-1,4-dien-3-ol | (2R,3R)-3-((E)-Styryl)oxiran-2-yl)methanol | 68 | 93 | [7] |
| 3. Epoxide Ring-Opening with Azide (B81097) | (2R,3R)-3-((E)-Styryl)oxiran-2-yl)methanol, NaN₃, NH₄Cl | (2S,3S,4R)-2-Azido-1-phenylpent-1-ene-3,4-diol | ~70 | >95 | [7] |
| 4. Reduction of Azide and Alkene | (2S,3S,4R)-2-Azido-1-phenylpent-1-ene-3,4-diol, H₂, Pd(OH)₂/C | D-ribo-phytosphingosine | 63 | >98 | [7] |
Experimental Protocols:
Step 2: Sharpless Asymmetric Epoxidation of 1-Phenylpenta-1,4-dien-3-ol
-
Materials: 1-Phenylpenta-1,4-dien-3-ol, (-)-Diethyl L-tartrate ((-)-DET) or (-)-Diisopropyl D-tartrate ((-)-DIPT), Titanium(IV) isopropoxide (Ti(OiPr)₄), Cumene (B47948) hydroperoxide (CHP), Dichloromethane (DCM, anhydrous), Powdered 4Å molecular sieves.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend powdered 4Å molecular sieves in anhydrous DCM.
-
Cool the suspension to -20 °C.
-
Add (-)-DET (1.2 eq.) and Ti(OiPr)₄ (1.0 eq.) and stir for 30 minutes.
-
Add a solution of 1-phenylpenta-1,4-dien-3-ol (1.0 eq.) in DCM.
-
Add cumene hydroperoxide (1.5 eq.) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 48 hours.
-
Work-up the reaction as described in the (S)-Propranolol synthesis (Step 3).
-
Purify the product by flash column chromatography to yield the chiral epoxy alcohol.[7]
-
Step 3: Epoxide Ring-Opening with Sodium Azide
-
Materials: Chiral epoxy alcohol, Sodium azide (NaN₃), Ammonium (B1175870) chloride (NH₄Cl), Methanol/Water.
-
Procedure:
-
Dissolve the epoxy alcohol (1.0 eq.) in a mixture of methanol and water (8:1).
-
Add ammonium chloride (5.0 eq.) and sodium azide (10.0 eq.).
-
Reflux the mixture for 48 hours.
-
Cool the reaction and evaporate the solvents.
-
Extract the residue with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the crude azido (B1232118) diol by column chromatography.[7]
-
Step 4: Reduction to D-ribo-phytosphingosine
-
Materials: Azido diol, 20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), Methanol.
-
Procedure:
-
Dissolve the azido diol (1.0 eq.) in methanol.
-
Add 20% Pd(OH)₂/C (0.2 eq. by weight).
-
Degas the suspension and stir under a hydrogen atmosphere (balloon) overnight.
-
Filter the reaction mixture through Celite®, washing with methanol.
-
Concentrate the filtrate and purify by flash chromatography to obtain D-ribo-phytosphingosine as a white solid.[7]
-
Experimental Workflow: Synthesis of D-ribo-phytosphingosine
Caption: Workflow for the synthesis of D-ribo-phytosphingosine.
Application in Antiviral Synthesis
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. scielo.br [scielo.br]
- 3. jocpr.com [jocpr.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of d-ribo-Phytosphingosine from 1-Tetradecyne and (4-Methoxyphenoxy)acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Diisopropyl L-tartrate as a Chiral Ligand for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (+)-Diisopropyl L-tartrate (L-(+)-DIPT) as a chiral ligand in asymmetric catalysis. The primary focus is on its well-established role in the Sharpless asymmetric epoxidation of allylic alcohols, a cornerstone reaction in modern organic synthesis. This document includes detailed experimental protocols, quantitative data for various substrates, and its application in the synthesis of complex molecules.
Introduction to this compound in Asymmetric Catalysis
This compound is a readily available and widely used chiral ligand, most notably in conjunction with titanium tetraisopropoxide (Ti(Oi-Pr)₄) to form the Sharpless catalyst. This catalytic system is renowned for its ability to effect the highly enantioselective epoxidation of a broad range of primary and secondary allylic alcohols, yielding chiral 2,3-epoxyalcohols.[1][2][3] These products are versatile synthetic intermediates, crucial for the construction of stereochemically complex molecules, including pharmaceuticals and natural products.[1][4] The predictability of the stereochemical outcome, based on the chirality of the tartrate ligand, makes it an invaluable tool in synthetic planning.[1][4]
While the Sharpless epoxidation is the most prominent application, the use of titanium-tartrate complexes in other asymmetric transformations, such as cyclopropanation, is not as prevalent, with other catalyst systems generally being preferred.
The Sharpless Asymmetric Epoxidation: Mechanism and Stereoselectivity
The Sharpless epoxidation utilizes a catalyst formed in situ from the reaction of Ti(Oi-Pr)₄ and (+)-DIPT. This complex is believed to exist as a dimer, which then coordinates with the allylic alcohol and the oxidant, typically tert-butyl hydroperoxide (TBHP).[5][6] The chiral environment created by the tartrate ligand directs the delivery of the oxygen atom to one face of the double bond, resulting in a high degree of enantioselectivity.[6]
A key feature of the Sharpless epoxidation is the predictable stereochemical outcome. A useful mnemonic for predicting the stereochemistry is to draw the allylic alcohol with the C=C bond vertically and the hydroxyl group in the bottom right corner. When using L-(+)-DIPT , the epoxide will be formed on the bottom face of the alkene. Conversely, using the enantiomeric D-(-)-DIPT would result in epoxidation from the top face.
The presence of molecular sieves is crucial for the catalytic version of the reaction, as they remove water, which can deactivate the titanium catalyst, thus allowing for the use of sub-stoichiometric amounts of the catalyst complex.[1]
Diagram of Stereochemical Induction
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Sharpless-Katsuki Asymmetric Epoxidation | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Epoxy Alcohols with (+)-Diisopropyl L-Tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, providing a predictable and highly enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.[1][2] This reaction, for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001, utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] The use of (+)-diisopropyl L-tartrate ((+)-DIPT) as the chiral ligand reliably delivers the epoxide on one specific face of the alkene, affording access to a specific enantiomer of the chiral epoxy alcohol product. These epoxy alcohols are versatile intermediates, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and other complex chiral molecules.[2][3]
Principle and Applications
The high enantioselectivity of the Sharpless epoxidation is achieved through the formation of a chiral titanium-tartrate complex. This complex coordinates the allylic alcohol and directs the delivery of the oxygen atom from TBHP to a specific face of the double bond. The choice of the tartrate enantiomer dictates the stereochemical outcome. When (+)-DIPT is used, the oxygen atom is delivered to the bottom face of the allylic alcohol when drawn in a specific orientation, as predicted by the Sharpless mnemonic.[2]
The resulting chiral epoxy alcohols are valuable synthetic intermediates that can be converted into a variety of functional groups, including diols, aminoalcohols, and ethers.[2] This versatility has led to the widespread application of the Sharpless epoxidation in the total synthesis of numerous complex molecules, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[2][4] In the pharmaceutical industry, this reaction is a key step in the synthesis of various drug candidates and approved medicines.[5][6]
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the Sharpless asymmetric epoxidation of various allylic alcohols using this compound.
Table 1: Epoxidation of Prochiral Allylic Alcohols with (+)-DIPT
| Allylic Alcohol Substrate | Ti(OiPr)₄ (mol%) | (+)-DIPT (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | 5 | 7.5 | -20 | 3 | 89 | >98 |
| (E)-2-Hexen-1-ol | 5 | 7.5 | -35 | 2 | 79 | >98 |
| Cinnamyl alcohol | 4.7 | 5.9 | -12 | 11 | 88 | 95 |
| Allyl alcohol | 5 | 6.0 | 0 | 2 | 65 | 90 |
| 3-Methyl-2-buten-1-ol | 100 | 142 | -20 | 14 | 80 | 80 |
| (Z)-2-Hexen-1-ol | 10 | 14 | -10 | 29 | 74 | 86 |
Data compiled from multiple sources.[7][8]
Experimental Protocols
General Procedure for Sharpless Asymmetric Epoxidation
This protocol provides a general method for the enantioselective epoxidation of an allylic alcohol using the (+)-DIPT-mediated Sharpless catalyst system.
Materials:
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene (B28343) or isooctane)
-
Allylic alcohol substrate
-
Powdered 4Å molecular sieves
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Brine
-
10% aqueous NaOH solution or 10% aqueous tartaric acid solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.
-
Solvent and Cooling: Add anhydrous dichloromethane and cool the flask to -20 °C using a suitable cooling bath.
-
Catalyst Formation: To the cooled suspension, add this compound followed by the dropwise addition of titanium(IV) isopropoxide via syringe. Stir the resulting mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add the allylic alcohol substrate to the reaction mixture.
-
Oxidant Addition: Slowly add a pre-cooled (-20 °C) solution of tert-butyl hydroperoxide dropwise over 10-15 minutes. It is crucial to maintain the internal temperature of the reaction below -10 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water. A biphasic mixture will form.
-
Work-up Option A (NaOH): Warm the mixture to room temperature and stir for 1 hour. Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes until the two phases become clear.
-
Work-up Option B (Tartaric Acid): Alternatively, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure.
-
Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel to obtain the final product.
Diagrams
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: Total Synthesis of Natural Products Utilizing (+)-Diisopropyl L-tartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Diisopropyl L-tartrate (DIPT) is a readily available and inexpensive chiral auxiliary that has proven to be an invaluable tool in asymmetric synthesis. Its most notable application is in the Sharpless Asymmetric Epoxidation, a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2][3] These chiral epoxides are versatile intermediates that can be converted into a wide array of functional groups, making them crucial building blocks in the total synthesis of complex, biologically active natural products.[1] This document provides detailed application notes and protocols for the use of (+)-DIPT in the total synthesis of several natural products, including the insect pheromone (+)-disparlure, bioactive lactones (-)-decarestrictine D and (+)-muricatacin, and the fundamental class of L-hexose sugars.
Key Application: The Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is a highly reliable and predictable enantioselective reaction that utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), and a chiral tartrate ester, such as this compound.[1][3] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). The choice of the L-(+)- or D-(-)-tartrate enantiomer determines the stereochemical outcome of the epoxidation, allowing for the selective formation of either enantiomer of the desired product.
Core Reaction:
-
Substrate: Primary or secondary allylic alcohols
-
Catalyst: Ti(OiPr)₄ and this compound
-
Oxidant: tert-Butyl hydroperoxide (TBHP)
-
Key Outcome: Enantioselective formation of 2,3-epoxyalcohols
General Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol provides a general procedure for the Sharpless Asymmetric Epoxidation and is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound ((+)-DIPT)
-
Allylic alcohol substrate
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Tartaric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane and cool to -20 °C.
-
Sequentially add titanium(IV) isopropoxide and this compound via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add the allylic alcohol substrate to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide in toluene dropwise, maintaining the internal temperature below -10 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of ferrous sulfate heptahydrate or a pre-cooled solution of 10% aqueous tartaric acid.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
If a biphasic mixture forms, separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a 10% aqueous sodium hydroxide solution followed by brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography on silica gel.
Application in Natural Product Synthesis
(+)-Disparlure: An Insect Pheromone
(+)-Disparlure is the sex pheromone of the gypsy moth (Lymantria dispar) and is used in pest management to trap and disrupt mating.[5] The Sharpless Asymmetric Epoxidation of a corresponding (Z)-allylic alcohol is a key step in many of its total syntheses, allowing for the stereospecific introduction of the epoxide functionality.[6]
Quantitative Data for the Synthesis of (+)-Disparlure Intermediate:
| Substrate | Product | Catalyst System | Yield (%) | ee (%) |
| (Z)-2-methyl-7-octadecen-1-ol | (7R,8S)-7,8-Epoxy-2-methyloctadecan-1-ol | Ti(OiPr)₄, (+)-DIPT, TBHP | ~70-80 | >95 |
Experimental Protocol: Synthesis of (+)-Disparlure Intermediate
This protocol is a representative procedure based on established Sharpless epoxidation methods.
-
A solution of (Z)-2-methyl-7-octadecen-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ is added to a pre-formed catalyst solution of Ti(OiPr)₄ (0.1 equiv) and (+)-DIPT (0.12 equiv) in CH₂Cl₂ at -20 °C.
-
After stirring for 30 minutes, a solution of TBHP in toluene (2.0 equiv) is added dropwise.
-
The reaction is maintained at -20 °C for 48 hours.
-
The reaction is quenched with water, and the mixture is warmed to room temperature and stirred for 1 hour.
-
The mixture is filtered through Celite, and the filtrate is washed with 10% NaOH solution, brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography to yield (7R,8S)-7,8-Epoxy-2-methyloctadecan-1-ol.
Logical Workflow for (+)-Disparlure Synthesis:
Caption: Synthetic strategy for (+)-Disparlure.
Biosynthetic Pathway of (+)-Disparlure: [7]
Caption: Biosynthesis of (+)-Disparlure.
(-)-Decarestrictine D: A Cholesterol Biosynthesis Inhibitor
Decarestrictines are a family of fungal metabolites that exhibit inhibitory activity against the de novo biosynthesis of cholesterol.[8] The synthesis of (-)-decarestrictine D often employs a Sharpless epoxidation to establish a key stereocenter.
Quantitative Data for a Key Step in a (-)-Decarestrictine D Synthesis:
| Substrate | Product | Catalyst System | Yield (%) | de (%) |
| (E)-Allylic alcohol | Chiral epoxy alcohol | Ti(OiPr)₄, (+)-DIPT, TBHP | 93 | >95 |
Experimental Protocol: Sharpless Epoxidation in the Synthesis of a (-)-Decarestrictine D Intermediate
This is a representative protocol based on similar syntheses.
-
To a stirred suspension of powdered 4 Å molecular sieves in anhydrous CH₂Cl₂ at -20 °C are added Ti(OiPr)₄ (0.05 equiv) and (+)-DIPT (0.06 equiv).
-
After 30 minutes, a solution of the allylic alcohol precursor (1.0 equiv) in CH₂Cl₂ is added.
-
A solution of TBHP in isooctane (B107328) (1.5 equiv) is then added dropwise.
-
The reaction is stirred at -20 °C for 24 hours.
-
The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid, and the mixture is stirred for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The residue is purified by flash chromatography to afford the desired epoxy alcohol.
Logical Workflow for (-)-Decarestrictine D Synthesis:
Caption: Synthesis of (-)-Decarestrictine D.
Mechanism of Action of Decarestrictines:
Caption: Inhibition of Cholesterol Biosynthesis.
(+)-Muricatacin: A Cytotoxic Acetogenin (B2873293)
(+)-Muricatacin is a naturally occurring acetogenin that has demonstrated cytotoxic activity against various tumor cell lines.[9][10] Its synthesis can be achieved starting from diethyl L-tartrate, which serves as a chiral pool starting material, directly incorporating the required stereochemistry.
Quantitative Data for a Key Transformation in the Synthesis of (+)-Muricatacin:
| Starting Material | Key Intermediate | Overall Yield (%) from Diethyl L-tartrate |
| Diethyl L-tartrate | Chiral Epoxide Intermediate | Not explicitly stated, multi-step sequence |
Experimental Protocol: Representative Steps in the Synthesis of (+)-Muricatacin from Diethyl L-tartrate [10]
This protocol outlines key transformations from a known synthetic route.
-
Conversion to a Chiral Aldehyde: Diethyl L-tartrate is converted to a protected threitol derivative through known procedures. This is then oxidized to the corresponding chiral aldehyde.
-
Chain Elongation: The aldehyde undergoes a Wittig-type reaction to append the long alkyl chain characteristic of muricatacin.
-
Formation of the Epoxide: The resulting elongated chain containing a diol is selectively protected and then converted to a chiral epoxide.
-
Lactonization and Deprotection: The epoxide is opened with a suitable nucleophile, followed by cyclization to form the γ-lactone ring and subsequent deprotection to yield (+)-muricatacin.
Logical Workflow for (+)-Muricatacin Synthesis:
Caption: Synthesis of (+)-Muricatacin.
Proposed Cytotoxic Mechanism of Muricatacin: [11][12]
Caption: Cytotoxicity of (+)-Muricatacin.
L-Hexoses: Fundamental Sugars
L-hexoses are the enantiomers of the more common D-sugars and are important components of some natural products and have applications in glycobiology.[13] The Sharpless Asymmetric Epoxidation provides a powerful method for the synthesis of L-hexoses from achiral precursors, establishing the critical stereocenters with high control.
Quantitative Data for a Representative Sharpless Epoxidation in L-Hexose Synthesis:
| Substrate | Product | Catalyst System | Yield (%) | ee (%) |
| (E)-2-Buten-1,4-diol derivative | Chiral Epoxy Alcohol | Ti(OiPr)₄, (+)-DIPT, TBHP | 75-85 | >95 |
Experimental Protocol: Asymmetric Epoxidation for L-Hexose Synthesis
This is a representative protocol for a key step in an L-hexose synthesis.
-
A solution of Ti(OiPr)₄ (0.5 equiv) and (+)-DIPT (0.6 equiv) in anhydrous CH₂Cl₂ is cooled to -20 °C.
-
A solution of the divinyl carbinol precursor (1.0 equiv) in CH₂Cl₂ is added, and the mixture is stirred for 30 minutes.
-
TBHP (2.0 equiv) is added dropwise, and the reaction is stirred at -20 °C for 20 hours.
-
The reaction is quenched by the addition of 1 M NaOH, and the mixture is stirred vigorously for 2 hours at 0 °C.
-
The layers are separated, and the aqueous phase is extracted with CH₂Cl₂.
-
The combined organic phases are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to give the desired chiral epoxy alcohol, a key intermediate for L-hexose synthesis.
Iterative Approach to L-Hexose Synthesis:
Caption: Synthesis of L-Hexoses via Iteration.
Biological Role of L-Hexoses:
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Disparlure - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumour Activity of Muricatacin Isomers and its Derivatives in Human Colorectal Carcinoma Cell HCT116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Sharpless Asymmetric Epoxidation using (+)-Diisopropyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction in organic synthesis. It allows for the conversion of primary and secondary allylic alcohols into optically active 2,3-epoxy alcohols.[1] These chiral epoxides are versatile synthetic intermediates, serving as crucial building blocks in the total synthesis of numerous natural products, pharmaceuticals, and other complex molecules.[1][2] The reaction's predictability, high enantioselectivity, and the commercial availability of the reagents make it an invaluable tool in modern asymmetric catalysis.[1][3]
This guide provides a detailed, step-by-step protocol for setting up a Sharpless asymmetric epoxidation reaction using (+)-Diisopropyl L-tartrate ((+)-DIPT) as the chiral ligand. The reaction employs a catalyst system composed of titanium(IV) isopropoxide (Ti(OiPr)₄) and (+)-DIPT, with tert-butyl hydroperoxide (TBHP) as the oxidant.[4] The presence of powdered molecular sieves is often crucial for achieving high catalytic turnover and excellent results.[5]
Mnemonic for Predicting Stereochemistry
A key advantage of the Sharpless epoxidation is the ability to reliably predict the absolute stereochemistry of the product. When using This compound , the epoxidation of the allylic alcohol will occur from the bottom face of the alkene when the alcohol is oriented in the plane with the hydroxyl group in the bottom right quadrant.
Data Presentation: Performance of this compound in Sharpless Asymmetric Epoxidation
The following table summarizes the results for the Sharpless asymmetric epoxidation of various allylic alcohols using this compound. The data highlights the high yields and excellent enantioselectivities that can be achieved with this system.
| Allylic Alcohol Substrate | Catalyst Loading (mol%) | (+)-DIPT (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinnamyl alcohol | 5 | 7.5 | -20 | 3 | 89 | >98 |
| (E)-2-Hexen-1-ol | 5 | 6.0 | -20 | 2.5 | 85 | 94 |
| Geraniol | 5 | 7.5 | -20 | 3.5 | 77 | 95 |
| Nerol | 10 | 14 | -10 | 96 | 77 | 85 |
| (Z)-2-Octen-1-ol | 5 | 7.4 | -12 | 42 | 63 | >80 |
| Allyl alcohol | 5 | 6.0 | -20 | 48 | 50 | 92 |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the asymmetric epoxidation of cinnamyl alcohol as a representative example.
Materials and Reagents
-
Cinnamyl alcohol
-
This compound ((+)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene (B28343), ~5.5 M)
-
Powdered 4Å molecular sieves
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Diethyl ether
-
10% aqueous NaOH solution saturated with NaCl (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Thermometer
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cooling bath (e.g., cryocool or dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Detailed Step-by-Step Protocol for the Epoxidation of Cinnamyl Alcohol
Reaction Setup:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add approximately 20 g of powdered 4Å molecular sieves.
-
Add 250 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask.
-
Cool the stirred suspension to -20 °C using a cooling bath.
-
To the cold suspension, add this compound (6.55 g, 28 mmol) via syringe.
-
Slowly add titanium(IV) isopropoxide (5.55 mL, 19 mmol) to the mixture via syringe. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C.
-
In a separate, dry graduated cylinder, prepare a solution of cinnamyl alcohol (10 g, 74.5 mmol) in approximately 20 mL of anhydrous dichloromethane.
-
Add the cinnamyl alcohol solution to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide in toluene (~5.5 M, 27 mL, 149 mmol) dropwise over 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding 50 mL of water.
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.
-
Add 25 mL of a 10% aqueous sodium hydroxide (B78521) solution saturated with NaCl (brine) and continue stirring for another 30 minutes. The mixture should separate into two clear layers.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxy alcohol.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system for 2,3-epoxycinnamyl alcohol is a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting with 10:1 hexanes:ethyl acetate and gradually increasing the polarity).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (2R,3R)-3-phenylglycidol as a white solid.
Mandatory Visualizations
Caption: A step-by-step experimental workflow for the Sharpless asymmetric epoxidation.
Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.
References
Application of (+)-Diisopropyl L-tartrate in the Synthesis of Bioactive Molecules: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(+)-Diisopropyl L-tartrate (DIPT) is a crucial chiral auxiliary widely employed in asymmetric synthesis, most notably as a ligand in the Sharpless-Katsuki asymmetric epoxidation of prochiral allylic alcohols.[1][2] This reaction provides a reliable and highly enantioselective method for the formation of chiral 2,3-epoxyalcohols, which are versatile building blocks in the synthesis of a vast array of biologically active molecules, including natural products, pharmaceuticals, and pheromones.[2][3] The use of the readily available and relatively inexpensive (+)-DIPT allows for the predictable formation of one enantiomer of the desired epoxide, a key step in controlling the stereochemistry of complex target molecules.[1][4]
Core Application: Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation utilizes a catalyst system composed of titanium(IV) isopropoxide [Ti(OiPr)₄], this compound, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[1] The chiral tartrate ligand complexes with the titanium center to create a chiral environment that directs the delivery of the oxygen atom to one specific face of the allylic alcohol's double bond.[1] When (+)-DIPT is used, the oxygen is delivered to the bottom face of the alkene when the allylic alcohol is drawn in a specific orientation, leading to a high degree of enantioselectivity, often exceeding 90% enantiomeric excess (ee).[1][4]
Table 1: Examples of (+)-DIPT in the Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
| Allylic Alcohol Substrate | Product (Epoxyalcohol) | Yield (%) | ee (%) | Bioactive Target Application | Reference |
| (E)-2-Hexen-1-ol | (2R,3R)-3-propyloxiran-2-yl)methanol | 65 | 90 | General Chiral Building Block | [4] |
| 2-Ethynylpropenol | (R)-2-(oxiran-2-yl)prop-2-yn-1-ol | 66 | 90 | (+)-Lactacystin | [1] |
| Divinyl Carbinol | (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol | 63 | >99 | Versatile Chiral Intermediate | [5] |
| Geraniol | (2R,3R)-3-((E)-4-methylpent-3-en-1-yl)-3-methyloxiran-2-yl)methanol | 70-90 | >90 | Terpene Synthesis | [6] |
| Allyl Alcohol | (R)-glycidol | 50 | 90 | General Chiral Building Block | [4] |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific substrates.[3][7]
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
This compound ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane (B31447) or anhydrous in toluene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered, activated 3Å or 4Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add powdered 3Å or 4Å molecular sieves (approx. 200-300 mg per mmol of substrate).
-
Add anhydrous CH₂Cl₂ and cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).
-
To the cooled and stirred suspension, add (+)-DIPT (0.06 eq.) via syringe.
-
Add Ti(OiPr)₄ (0.05 eq.) dropwise to the mixture.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Slowly add the TBHP solution (1.5-2.0 eq.) dropwise, ensuring the internal temperature remains at -20 °C.
-
Add the allylic alcohol (1.0 eq.), either neat or dissolved in a minimal amount of anhydrous CH₂Cl₂, to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water or a 10% aqueous solution of tartaric acid.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.
-
If using water for quenching, add a 10% NaOH solution and continue stirring until the aqueous and organic layers are clear.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.
This protocol provides a specific example for the desymmetrization of an achiral substrate to a valuable chiral building block.[5]
Procedure:
-
A 1-L single-necked round-bottom flask is charged with a magnetic stir bar and 10.0 g of powdered 4 Å molecular sieves. The flask is oven-dried and then cooled under high vacuum before being filled with nitrogen.
-
Anhydrous dichloromethane (240 mL) is transferred to the flask via cannula.
-
The resulting suspension is cooled in an ice/salt bath to an internal temperature of -15 °C to -16 °C.
-
While stirring, this compound (4.53 mL, 21.4 mmol) is added.
-
Freshly distilled titanium(IV) isopropoxide (5.7 mL, 19.0 mmol) is then added, and the mixture is stirred for 15 minutes.
-
A solution of cumene (B47948) hydroperoxide (80 wt%, 43.9 mL, 238 mmol) is added dropwise over 5 minutes.
-
After stirring for an additional 15 minutes, neat divinyl carbinol (11.6 mL, 119 mmol) is added over 3 minutes.
-
The reaction flask is sealed and placed in a -20 °C freezer for 5 days.
-
The workup and purification are carried out as described in the general protocol to yield (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol.[5]
Visualizing the Process and Logic
The following diagrams illustrate the key aspects of utilizing (+)-DIPT in the synthesis of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
Chiral Boronate Esters from (+)-Diisopropyl L-Tartrate: Application Notes and Protocols for Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral boronate esters derived from (+)-diisopropyl L-tartrate stand as powerful and versatile reagents in the field of asymmetric synthesis. Their predictable stereochemical control and broad applicability have made them invaluable tools for the enantioselective construction of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the use of these reagents in key enantioselective transformations.
Introduction to Tartrate-Derived Chiral Boronate Esters
The utility of boronate esters in organic synthesis is well-established, particularly in cross-coupling reactions. The introduction of a chiral auxiliary, such as this compound, to the boron center allows for the transfer of chirality during reactions with prochiral substrates. The tartrate moiety creates a chiral environment around the boron atom, enabling facial discrimination of the substrate and leading to the formation of one enantiomer in excess. These reagents are particularly effective in reactions involving aldehydes and ketones, leading to the synthesis of chiral secondary and tertiary alcohols with high enantiomeric purity.
Key Applications in Enantioselective Reactions
Chiral boronate esters derived from this compound are prominently used in several classes of enantioselective reactions, including:
-
Allylation and Crotylation Reactions: The addition of allyl and crotyl groups to carbonyl compounds is a fundamental C-C bond-forming reaction. The use of tartrate-derived allyl- and crotylboronates allows for the synthesis of homoallylic alcohols with excellent control over both enantioselectivity and, in the case of crotylation, diastereoselectivity.[1][2]
-
Aldol (B89426) Reactions: Tartrate-derived boron enolates can be employed in enantioselective aldol reactions to produce chiral β-hydroxy carbonyl compounds.[3]
-
Reductions of Ketones: Chiral tartrate-derived boronic esters can be used to prepare chiral Lewis acids that catalyze the enantioselective reduction of ketones.[3][4]
-
Diels-Alder Reactions: These chiral Lewis acids can also catalyze enantioselective Diels-Alder cycloadditions.[3]
Data Presentation: Enantioselective Allylation and Crotylation of Aldehydes
The following tables summarize representative quantitative data for the enantioselective allylation and crotylation of various aldehydes using chiral boronate esters derived from this compound.
Table 1: Enantioselective Allylation of Aldehydes
| Entry | Aldehyde | Product | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 1-phenyl-3-buten-1-ol | 85 | 86 | [5] |
| 2 | Cyclohexanecarboxaldehyde | 1-cyclohexyl-3-buten-1-ol | 88 | 78 | [5] |
| 3 | Isovaleraldehyde | 5-methyl-1-hexen-4-ol | 75 | 80 | [5] |
Table 2: Enantioselective Crotylation of Aldehydes with (E)-Crotylboronate
| Entry | Aldehyde | Product (anti:syn) | Yield (%) | ee (%) of anti | Reference |
| 1 | Acetaldehyde | 3-penten-2-ol (98:2) | 81 | 95 | [1] |
| 2 | Benzaldehyde | 1-phenyl-2-methyl-3-buten-1-ol (>98:2) | 85 | 96 | [1] |
| 3 | Isobutyraldehyde | 2,4-dimethyl-1-penten-3-ol (>98:2) | 80 | 94 | [1] |
Table 3: Enantioselective Crotylation of Aldehydes with (Z)-Crotylboronate
| Entry | Aldehyde | Product (syn:anti) | Yield (%) | ee (%) of syn | Reference |
| 1 | Acetaldehyde | 3-penten-2-ol (97:3) | 78 | 96 | [1] |
| 2 | Benzaldehyde | 1-phenyl-2-methyl-3-buten-1-ol (96:4) | 82 | 97 | [1] |
| 3 | Isobutyraldehyde | 2,4-dimethyl-1-penten-3-ol (97:3) | 79 | 95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Boronate Ester Reagent (General Procedure)
This protocol describes the general synthesis of tartrate-derived boronate esters.
Caption: General workflow for the synthesis of chiral boronate esters.
Materials:
-
Appropriate boronic acid (e.g., allylboronic acid, (E)-crotylboronic acid, (Z)-crotylboronic acid)
-
This compound
-
Dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves)
-
Anhydrous solvent (e.g., THF, toluene)
-
Inert atmosphere (e.g., Argon, Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the boronic acid (1.0 eq), this compound (1.0-1.2 eq), and the dehydrating agent.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete (monitored by TLC or NMR).
-
Allow the mixture to cool to room temperature, then filter to remove the dehydrating agent.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral boronate ester.
-
The crude product can be purified by distillation or chromatography if necessary, but is often used directly in the next step.
Protocol 2: Enantioselective Allylation of an Aldehyde
This protocol details the enantioselective addition of a tartrate-derived allylboronate to an aldehyde.
Caption: Workflow for the enantioselective allylation of an aldehyde.
Materials:
-
Aldehyde
-
Chiral allylboronate ester derived from this compound
-
Anhydrous solvent (e.g., Toluene, THF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl, diethanolamine)
-
Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
-
Inert atmosphere (e.g., Argon, Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in the anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the chiral allylboronate ester (1.1-1.5 eq) as a solution in the same solvent to the cooled aldehyde solution.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup, including extraction with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral homoallylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Signaling Pathways and Logical Relationships
The stereochemical outcome of these reactions is governed by the formation of a well-organized, six-membered ring transition state. The tartrate auxiliary directs the approach of the aldehyde to one face of the allyl or crotyl group.
Caption: Logical relationship of reactants leading to the major product.
The steric bulk of the isopropyl groups of the tartrate ester plays a crucial role in directing the stereochemistry. The aldehyde preferentially binds to the boron atom in a manner that minimizes steric interactions with the tartrate ligand, leading to the observed high levels of enantioselectivity.
Conclusion
Chiral boronate esters derived from this compound are indispensable reagents for enantioselective synthesis. Their ease of preparation, stability, and the high levels of stereocontrol they provide in reactions with carbonyl compounds make them highly valuable in both academic research and industrial drug development. The protocols and data presented here serve as a guide for the successful application of these powerful synthetic tools.
References
Troubleshooting & Optimization
How to improve enantioselectivity in Sharpless epoxidation with (+)-Diisopropyl L-tartrate
Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their epoxidation reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low enantioselectivity when using (+)-Diisopropyl L-tartrate.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (% ee) is a frequent issue in Sharpless epoxidation. The following section provides a systematic approach to identifying and resolving the root causes of poor stereochemical control.
Question: My Sharpless epoxidation with this compound is resulting in low enantioselectivity. What are the most common causes and how can I address them?
Answer: Low enantioselectivity in the Sharpless epoxidation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of each component and parameter is crucial for successful troubleshooting. The key areas to investigate are the integrity of the catalyst system, the reaction conditions, and the quality of the substrate and reagents.[1]
Key Areas for Troubleshooting:
-
Catalyst System Integrity: The chiral catalyst complex is the core of the asymmetric induction. Its proper formation and stability are paramount.[1]
-
Reaction Conditions: Temperature, solvent, and the presence of water can significantly impact the stereochemical outcome.[1]
-
Substrate and Reagent Quality: The purity of the allylic alcohol, oxidant, and other reagents is critical.[1]
Below is a detailed breakdown of potential issues and their solutions.
Frequently Asked Questions (FAQs)
Catalyst and Reagents
Q1: How critical is the quality of the titanium(IV) isopropoxide?
A1: The quality of the titanium(IV) isopropoxide, Ti(Oi-Pr)₄, is extremely important. It is highly sensitive to moisture and can readily hydrolyze, leading to the formation of inactive titanium species. This decomposition not only reduces the reaction rate but can also significantly lower the enantioselectivity. If the quality is uncertain, purification by distillation under reduced pressure is recommended.[1]
Q2: Can the age of the this compound (DIPT) affect the enantioselectivity?
A2: Yes, the age and storage conditions of the chiral tartrate can be a factor. While tartrates are generally stable compounds, prolonged or improper storage can lead to degradation. More importantly, older bottles may have been exposed to atmospheric moisture over time. It is recommended to use (+)-DIPT from a reliable supplier and store it in a desiccator.[1]
Q3: What is the optimal stoichiometry for the catalyst components?
A3: A slight excess of the tartrate ligand relative to the titanium isopropoxide is generally beneficial. A common ratio is 1.1 to 1.2 equivalents of (+)-DIPT to 1 equivalent of Ti(Oi-Pr)₄. A lower ratio may lead to the incomplete formation of the chiral catalyst, thereby reducing the % ee.[1]
Reaction Conditions
Q4: My reaction is sluggish and giving low enantioselectivity. Could water be the issue?
A4: Absolutely. The presence of water is one of the most detrimental factors for both the rate and enantioselectivity of the Sharpless epoxidation. Water deactivates the titanium catalyst.[2][3] To mitigate this, the use of activated 3Å or 4Å molecular sieves is necessary to scavenge trace amounts of water.[4][5] Additionally, ensure all glassware is rigorously dried, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1]
Q5: How does reaction temperature influence enantioselectivity?
A5: The Sharpless epoxidation is typically performed at low temperatures, commonly between -20 °C and -40 °C, to achieve maximum enantioselectivity.[1] Lower temperatures enhance the stability of the chiral catalyst complex and increase the energy difference between the diastereomeric transition states, leading to a higher preference for one enantiomer. Running the reaction at higher temperatures can lead to a decrease in the observed % ee.[1]
Q6: What is the best solvent for the Sharpless epoxidation?
A6: Dichloromethane (B109758) (CH₂Cl₂) is the most commonly used and generally the best solvent for this reaction.[1] It offers good solubility for the reagents and is unreactive under the reaction conditions. Ensure that the solvent is anhydrous.
Substrate and Products
Q7: Are there any specific substrate characteristics that can lead to poor enantioselectivity?
A7: While the Sharpless epoxidation is robust for a wide range of primary and secondary allylic alcohols, certain structural features of the substrate can influence the outcome.[6] For instance, Z-allylic alcohols tend to be less reactive and give lower stereoselectivity.[2]
Q8: Could the epoxide product be degrading under the reaction conditions?
A8: The epoxide product, particularly if it is small and water-soluble, can be susceptible to ring-opening under the reaction conditions, especially in the presence of nucleophiles. Using Ti(Ot-Bu)₄ instead of Ti(Oi-Pr)₄ can sometimes mitigate this issue by reducing the nucleophilicity of the alkoxides in the reaction mixture.[1][2] Careful workup procedures are also important to prevent epoxide degradation.[1]
Data Presentation
Table 1: Effect of Reaction Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 0 | Lower |
| -20 | High |
| -40 | Higher |
| -78 | Potentially Highest (reaction may be very slow) |
Note: The optimal temperature may vary depending on the specific substrate.
Table 2: Influence of Catalyst Stoichiometry on Enantioselectivity
| Ti(Oi-Pr)₄ : (+)-DIPT Ratio | Enantiomeric Excess (% ee) | Notes |
| 1 : 1 | Good | May not be optimal. |
| 1 : 1.1 - 1.2 | Excellent | Generally recommended for optimal catalyst formation.[1] |
| 1 : <1 | Reduced | Incomplete formation of the chiral catalyst.[1] |
Experimental Protocols
Standard Protocol for Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
This compound ((+)-DIPT)
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene (B28343) or decane)
-
Activated 3Å or 4Å molecular sieves
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add activated molecular sieves to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the flask to -20 °C.
-
Catalyst Formation:
-
Reaction:
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.
-
Allow the mixture to warm to room temperature and stir until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low enantioselectivity in Sharpless epoxidation.
Caption: The pathway of catalyst deactivation by water, leading to reduced enantioselectivity.
References
Technical Support Center: Troubleshooting Reactions with (+)-Diisopropyl L-tartrate
Welcome to the technical support center for optimizing reactions involving (+)-Diisopropyl L-tartrate (DIPT). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during asymmetric synthesis, particularly the Sharpless Asymmetric Epoxidation.
Troubleshooting Guide: Low Yields
This section provides a systematic approach to identifying and resolving the root causes of low product yields.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
Answer: Low yields in reactions involving this compound, such as the Sharpless epoxidation, can be attributed to several factors ranging from reagent quality to reaction conditions. A systematic evaluation of each component is crucial for successful troubleshooting.
1. Reagent Quality and Handling
The purity and proper handling of all reagents are critical for the success of the reaction.
-
This compound (DIPT): While generally stable, prolonged or improper storage of DIPT can lead to degradation.[1] It is also important to ensure its optical purity.
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄): This reagent is extremely sensitive to moisture and can hydrolyze to form inactive titanium species, which will significantly reduce the yield.[1]
-
Recommendation: Use a fresh bottle of Ti(Oi-Pr)₄ or purify it by distillation under reduced pressure if the quality is uncertain.[1]
-
-
Oxidant (e.g., tert-Butyl hydroperoxide, TBHP): The quality and concentration of the oxidant are crucial. TBHP can be shock-sensitive and explosive.[3]
-
Recommendation: Use a reliable source for the oxidant and handle it with care. Anhydrous solutions of TBHP in toluene (B28343) are commonly used.
-
-
Solvents: The presence of water in the reaction solvent can deactivate the catalyst.[2][4]
-
Recommendation: Ensure all solvents are rigorously dried before use.[2] Dichloromethane (B109758) (CH₂Cl₂) is a common solvent for this reaction.[3]
-
2. Reaction Conditions
Precise control over reaction conditions is paramount for achieving high yields.
-
Presence of Water: Water interferes with the formation of the active catalyst complex, leading to lower yields.[2][5]
-
Incorrect Catalyst Formation: The active dimeric titanium-tartrate complex may not form correctly if the reagents are not mixed properly or in the correct ratio.[7][8]
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[2][5] While a slight increase in temperature might increase the reaction rate, it could negatively impact the yield and enantioselectivity.
-
Recommendation: Maintain the recommended low temperature for the duration of the reaction.
-
-
Substrate Reactivity: Some allylic alcohols may be inherently less reactive under standard conditions.[2] Z-substituted allylic alcohols, in particular, are generally less reactive.[2]
-
Recommendation: For less reactive substrates, consider increasing the catalyst loading or prolonging the reaction time.[2]
-
3. Workup Procedure
Product loss can occur during the workup and purification steps.
-
Epoxide Ring-Opening: The epoxide product can be susceptible to ring-opening under acidic conditions or in the presence of nucleophiles during workup.[4][5][9]
-
Recommendation: Employ a careful and mild workup procedure. A common method involves quenching the reaction with water followed by treatment with a 30% NaOH solution in brine to break up the titanium slurry, which can then be extracted.
-
-
Isolation of Water-Soluble Products: Small epoxide products (3-4 carbons) can be water-soluble, making them difficult to isolate during aqueous workup.[4]
-
Recommendation: For small, water-soluble epoxides, extraction with a more polar solvent or multiple extractions may be necessary.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yields.
Quantitative Data Summary
While precise yields are highly substrate-dependent, the following table summarizes the general impact of key parameters on reaction outcomes.
| Parameter | Typical Range/Condition | Impact on Yield | Impact on Enantioselectivity (% ee) |
| Catalyst Loading | 5-10 mol% | Lower loading can lead to incomplete conversion. Higher loading may be needed for unreactive substrates.[2] | Very low loading can result in background non-selective epoxidation, lowering % ee.[1] |
| DIPT:Ti(Oi-Pr)₄ Ratio | 1.1:1 to 1.2:1 | A lower ratio may lead to incomplete formation of the active catalyst, reducing the yield. | An excess of the tartrate ligand is often beneficial for high enantioselectivity.[5][6] |
| Temperature | -20 °C to -40 °C | Lower temperatures may slow the reaction rate, potentially requiring longer reaction times. | Lower temperatures generally result in higher enantioselectivity.[1][2][5] |
| Water Content | Anhydrous | The presence of water deactivates the catalyst, significantly lowering the yield.[2][4] | Water interferes with the formation of the well-defined chiral catalyst, reducing % ee.[5] |
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of the titanium(IV) isopropoxide?
A1: The quality of Ti(Oi-Pr)₄ is extremely important.[1] It is highly sensitive to moisture and can readily hydrolyze, leading to the formation of inactive titanium species. This decomposition not only reduces the concentration of the active catalyst but can also lead to the formation of byproducts, ultimately lowering the yield of the desired epoxide.[1]
Q2: Can the age of the this compound affect the reaction?
A2: Yes, the age and storage conditions of the chiral tartrate can be a factor. While tartrates are generally stable, prolonged or improper storage can lead to degradation. More importantly, older bottles may have been exposed to atmospheric moisture over time, which can negatively impact the reaction.[1] It is recommended to use DIPT from a reliable supplier and store it in a desiccator.[1]
Q3: My enantioselectivity (% ee) is low. What are the common causes?
A3: Low enantioselectivity can stem from several factors:
-
Presence of water: As with low yields, water can interfere with the formation of the well-defined chiral catalyst, leading to poor stereochemical control.[5]
-
Incorrect tartrate enantiomer: Ensure you are using the correct enantiomer of the tartrate to obtain the desired product stereoisomer.[2] For the epoxidation of allylic alcohols, a mnemonic can be used for prediction: with the allylic alcohol drawn with the hydroxyl group in the bottom right, (+)-DIPT directs epoxidation to the bottom face, and (-)-DIPT to the top face.[2]
-
Reaction temperature is too high: Higher temperatures can erode enantioselectivity.[2] Performing the reaction at lower temperatures, typically between -20 °C and -78 °C, is recommended.[2]
-
Incorrect ligand-to-titanium ratio: An excess of the tartrate ligand relative to the titanium isopropoxide (typically a 1.1:1 to 1.2:1 ratio) is often beneficial for achieving high enantioselectivity.[5][6]
Q4: I am observing significant side product formation. What could be the cause?
A4: The formation of side products can be due to:
-
Epoxide ring-opening: The product epoxide can be susceptible to ring-opening, especially if the reaction mixture is acidic or if nucleophiles are present during workup.[4][5][9] A careful and mild workup procedure is important.
-
Over-oxidation or decomposition: Allowing the reaction to proceed for too long or at too high a temperature can lead to the decomposition of the product or starting material.[5] Monitoring the reaction by TLC or GC is recommended to determine the optimal reaction time.
Experimental Protocol: General Procedure for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for Sharpless epoxidation.
Detailed Steps:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add powdered, activated 4Å molecular sieves.[6] Add dry dichloromethane (CH₂Cl₂).
-
Cooling: Cool the flask to -20 °C in a suitable cooling bath.
-
Catalyst Formation: To the cooled solvent, add this compound (e.g., 0.06 mmol). Then, add titanium(IV) isopropoxide (e.g., 0.05 mmol) dropwise while stirring. The solution should turn a pale yellow. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[1]
-
Reaction: Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution. Add tert-butyl hydroperoxide (TBHP) in toluene (e.g., 2.0 M solution) dropwise while maintaining the temperature at -20 °C. Monitor the progress of the reaction by TLC or GC.
-
Workup: Upon completion, quench the reaction by adding water. Remove the flask from the cooling bath and allow it to warm to room temperature. Add a 30% solution of NaOH in brine and stir vigorously. The initial slurry should eventually separate into clear layers, which may take about an hour.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Polymer-Supported Sharpless Alkene Epoxidation Catalyst [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. tsijournals.com [tsijournals.com]
Technical Support Center: (+)-Diisopropyl L-tartrate in Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Diisopropyl L-tartrate (DIPT) in their experiments. The primary focus is on the Sharpless asymmetric epoxidation, the most common application for DIPT, addressing common side reactions, byproducts, and performance issues.
Troubleshooting Guide: Common Issues
This guide addresses the most frequently encountered problems during asymmetric epoxidation reactions using the Ti(Oi-Pr)₄/DIPT catalyst system.
Issue 1: Low Enantioselectivity (Low % ee)
Low enantiomeric excess is a primary concern and can arise from multiple factors related to the integrity of the chiral catalyst.[1]
Question: My Sharpless epoxidation is yielding a product with low enantioselectivity. What are the potential causes and how can I resolve this?
Answer: A systematic approach to troubleshooting is crucial. The integrity of the catalyst, reaction conditions, and reagent purity are the main areas to investigate.
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Explanation |
| Catalyst Degradation | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-dried). Run the reaction under a strict inert atmosphere (argon or nitrogen).[1] 2. Use High-Purity Reagents: Use a fresh, high-quality bottle of Titanium(IV) isopropoxide. Older bottles may have been compromised by moisture. | The titanium-tartrate catalyst is extremely sensitive to water. Moisture leads to the formation of titanium oxides and other inactive species, which can catalyze a non-asymmetric background reaction, thus reducing the overall enantioselectivity.[1][2] |
| Incorrect Catalyst Stoichiometry | 1. Use a Slight Excess of Ligand: A 10-20 mol% excess of DIPT relative to Ti(Oi-Pr)₄ is recommended.[3] 2. Accurate Measurement: Ensure precise measurement of both the titanium source and the DIPT ligand. | The active catalyst is believed to be a dimer of [Ti(DIPT)(OR)₂]₂.[4] An appropriate excess of the tartrate ligand ensures the complete formation of the chiral complex, preventing the existence of achiral titanium species that could catalyze a non-selective reaction. |
| Suboptimal Temperature | 1. Maintain Low Temperatures: Conduct the reaction between -20 °C and -40 °C for optimal results.[1] 2. Monitor Internal Temperature: Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature. | Higher temperatures can decrease the stability of the chiral catalyst and reduce the energy difference between the diastereomeric transition states, leading to a loss of enantioselectivity.[1] |
| Presence of Impurities | 1. Purify Allylic Alcohol: Ensure the starting allylic alcohol is pure and free from acidic or coordinating impurities. 2. Use Fresh Oxidant: Use a fresh, verified source of tert-butyl hydroperoxide (TBHP). | Impurities in the substrate or oxidant can interfere with the catalyst formation and activity, leading to unpredictable results. |
Troubleshooting Workflow for Low Enantioselectivity
References
Effect of temperature on the stereoselectivity of (+)-Diisopropyl L-tartrate reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the stereoselectivity of reactions involving (+)-Diisopropyl L-tartrate (DIPT). The focus is primarily on the Sharpless asymmetric epoxidation, a cornerstone reaction in stereoselective synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments, with a focus on how temperature and other reaction parameters can impact the stereochemical outcome.
FAQs
Q1: What is the typical role of this compound (DIPT) in stereoselective reactions?
A1: this compound is a chiral ligand most famously used in the Sharpless asymmetric epoxidation. In this reaction, it complexes with titanium(IV) isopropoxide to form a chiral catalyst. This catalyst creates a specific three-dimensional environment that directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of a prochiral allylic alcohol, resulting in the formation of a specific enantiomer of the corresponding epoxy alcohol.
Q2: What is the generally recommended temperature for a Sharpless asymmetric epoxidation using (+)-DIPT?
A2: The Sharpless epoxidation is typically conducted at low temperatures, most commonly between -20 °C and -40 °C.[1] Lowering the temperature generally enhances the stability of the chiral catalyst complex and increases the energy difference between the diastereomeric transition states, which leads to higher enantioselectivity.[1]
Q3: How does increasing the reaction temperature affect the enantiomeric excess (% ee)?
A3: Increasing the reaction temperature generally leads to a decrease in the enantiomeric excess (% ee). Higher temperatures can provide enough thermal energy to overcome the subtle energy differences between the transition states leading to the two different enantiomers, resulting in a less selective reaction.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (% ee)
Q: My Sharpless epoxidation is yielding a product with low enantiomeric excess. What are the likely causes related to temperature and how can I improve it?
A: Low enantioselectivity is a common issue and can often be traced back to several factors, with temperature control being critical.
-
Inadequate Cooling: The most frequent cause is the reaction temperature being too high. Even a slight increase above the optimal range can significantly erode enantioselectivity.
-
Solution: Ensure your cooling bath is stable and maintains the target temperature throughout the reaction. For instance, lowering the temperature from -20 °C to -40 °C can significantly improve the % ee.[1]
-
-
Slow Reaction Rate at Low Temperatures: For some less reactive substrates, the reaction may be very slow at optimal temperatures, leading to incomplete conversion or the temptation to warm the reaction.
-
Solution: Instead of increasing the temperature, consider increasing the reaction time. Alternatively, a slight, carefully controlled increase in temperature (e.g., from -40 °C to -30 °C) might be a necessary compromise, though some loss of enantioselectivity should be expected.
-
-
Catalyst Decomposition: The titanium-tartrate catalyst can be sensitive to prolonged reaction times at temperatures above the optimal range.
-
Solution: Maintain the recommended low temperature and monitor the reaction progress by techniques like TLC to avoid unnecessarily long reaction times.
-
Problem 2: Low or No Product Yield
Q: I am getting a low yield or no epoxide product. Could temperature be a factor?
A: While temperature is more directly linked to stereoselectivity, it can indirectly influence yield.
-
Reaction Too Cold: For some substrates, the reaction rate at very low temperatures (e.g., below -40 °C) might be impractically slow, leading to the appearance of a low yield if the reaction is not allowed to proceed for a sufficient amount of time.
-
Solution: First, ensure the reaction has been given enough time to proceed to completion. If the reaction is still sluggish, a modest increase in temperature may be necessary, keeping in mind the potential impact on enantioselectivity.
-
-
Catalyst Deactivation: The catalyst is highly sensitive to water.
-
Solution: While not directly a temperature issue, ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The use of molecular sieves is highly recommended to remove trace moisture.
-
Data Presentation
| Substrate (R group of Allyl Alcohol) | Tartrate Ligand | Temperature (°C) | Enantiomeric Excess (% ee) |
| Phenyl | (+)-DIPT | -20 | >98 |
| p-Nitrophenyl | (+)-DIPT | -20 | >98 |
| p-Bromophenyl | (+)-DIPT | -20 | >98 |
| C₈H₁₇ | (+)-DIPT | -12 | >80 |
| C₃H₇ | (+)-DET | -20 | 94 |
| C₇H₁₅ | (+)-DET | -23 | 96 |
| C₉H₁₇ | (+)-DET | -10 | 94 |
| C₇H₁₅ (cis-disubstituted) | (+)-DET | -10 | 86 |
Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765-5780.
Experimental Protocols
Standard Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
This compound ((+)-DIPT)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene (B28343) or decane)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered 3Å or 4Å molecular sieves
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add finely powdered, activated 4Å molecular sieves (approx. 200-300 mg per mmol of substrate) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane.
-
Cooling: Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Catalyst Formation: To the cooled and stirred suspension, add this compound (typically 0.06 mmol per 1.0 mmol of substrate). Then, add titanium(IV) isopropoxide (typically 0.05 mmol per 1.0 mmol of substrate) dropwise. The solution should turn a pale yellow. Stir this mixture at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry dichloromethane and add it to the catalyst solution.
-
Oxidant Addition: Add the solution of tert-butyl hydroperoxide (typically 1.5-2.0 mmol per 1.0 mmol of substrate) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC. Reaction times can vary from a few hours to several days depending on the substrate.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate. Allow the mixture to warm to room temperature and stir until the peroxide test (e.g., with starch-iodide paper) is negative.
-
Extraction and Purification: Filter the mixture through celite to remove titanium salts. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A flowchart for troubleshooting low enantioselectivity in Sharpless epoxidation.
Catalytic Cycle of the Sharpless Asymmetric Epoxidation
References
Technical Support Center: Optimizing Sharpless Epoxidation with Ti(OiPr)4/(+)-DIPT
Welcome to the technical support center for the Sharpless Asymmetric Epoxidation using a Ti(OiPr)4/(+)-DIPT catalyst system. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to optimize catalyst loading and resolve common experimental issues.
Troubleshooting Guide
Low yields and poor enantioselectivity are common hurdles when optimizing the Sharpless epoxidation. The following table outlines potential causes and recommended solutions to these issues.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation by Water: The titanium catalyst is highly sensitive to moisture, which can lead to its deactivation.[1][2][3] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The addition of 3Å or 4Å molecular sieves is crucial for the catalytic version of the reaction to remove trace amounts of water.[2][4][5][6][7][8] |
| Poor Quality of Reagents: Impurities in the allylic alcohol, Ti(OiPr)4, or (+)-DIPT can inhibit the reaction. Ti(OiPr)4 can hydrolyze over time.[1] | Use freshly distilled Ti(OiPr)4 if its quality is uncertain.[1] Ensure the allylic alcohol substrate is pure. Use high-purity (+)-DIPT from a reliable supplier and store it in a desiccator.[1] | |
| Suboptimal Catalyst Loading: Insufficient catalyst may lead to incomplete conversion, especially for less reactive substrates.[9][10] | While 5-10 mol% is typical for catalytic reactions, for difficult substrates, increasing the catalyst loading may be necessary.[7][8][11][12] For small-scale reactions where cost is not a primary concern, stoichiometric amounts can ensure rapid and complete epoxidation.[9] | |
| Incorrect Reagent Stoichiometry: An improper ratio of Ti(OiPr)4 to (+)-DIPT can lead to the incomplete formation of the active chiral catalyst.[1] | A slight excess of the tartrate ligand (e.g., a Ti(OiPr)4 to (+)-DIPT ratio of 1:1.1 to 1:1.2) is often recommended to ensure the complete formation of the active catalyst.[1][12] | |
| Low Enantioselectivity (% ee) | Presence of Water: Moisture can lead to the formation of non-chiral titanium-oxo species that catalyze a non-enantioselective epoxidation pathway.[1][2] | Rigorously exclude water from the reaction mixture by using anhydrous techniques and adding activated molecular sieves.[4][6] |
| Reaction Temperature Too High: Higher temperatures can decrease the enantioselectivity of the reaction.[1] | Maintain the reaction temperature between -20 °C and -40 °C for optimal enantioselectivity.[1] | |
| Incorrect Catalyst Assembly: The chiral catalyst complex may not have formed correctly before the addition of the substrate. | Allow the Ti(OiPr)4 and (+)-DIPT to pre-stir for at least 30 minutes at the reaction temperature to ensure the proper formation of the active catalyst complex before adding the allylic alcohol.[1][13] | |
| Degraded Chiral Ligand: The (+)-DIPT may have degraded or been exposed to moisture over time.[1] | Use (+)-DIPT from a freshly opened bottle or from a source that has been stored properly in a desiccator.[1] |
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the Sharpless epoxidation.
Caption: A flowchart for systematically troubleshooting suboptimal Sharpless epoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Sharpless epoxidation?
A1: For the catalytic version of the reaction, a typical loading is 5-10 mol% of the titanium-tartrate complex.[7][8][11][12] However, for less reactive allylic alcohols or to drive the reaction to completion, it may be necessary to increase the catalyst loading.[9] For particularly sensitive substrates, stoichiometric amounts of the catalyst may be required to achieve a reasonable reaction rate.[9][10]
Q2: Why are molecular sieves essential for the catalytic reaction?
A2: Molecular sieves (typically 3Å or 4Å) are crucial for the catalytic Sharpless epoxidation because they sequester water from the reaction mixture.[2][4][5][6][7][8] Water deactivates the titanium catalyst, leading to reduced yields and lower enantioselectivity.[1][2][3] In the absence of molecular sieves, stoichiometric amounts of the catalyst are often required.[5]
Q3: How does the Ti(OiPr)4:(+)-DIPT ratio affect the reaction?
A3: The ratio of Ti(OiPr)4 to (+)-DIPT is critical for the formation of the active chiral catalyst. A ratio of 1:1.1 to 1:1.2 is often recommended to ensure that all of the titanium is incorporated into the desired chiral complex, which can lead to improved enantioselectivity.[1][12]
Q4: What is the ideal temperature for the Sharpless epoxidation?
A4: The reaction is typically carried out at low temperatures, generally between -20 °C and -40 °C, to maximize enantioselectivity.[1] Higher temperatures can lead to a decrease in the enantiomeric excess of the product.[1]
Q5: Can other tartrate esters be used?
A5: Yes, besides diisopropyl tartrate (DIPT), diethyl tartrate (DET) is also commonly used.[13] The choice between DIPT and DET can sometimes influence the enantioselectivity, depending on the specific substrate.[13] Both (+)- and (-)-enantiomers of these tartrates are readily available, allowing for the synthesis of either enantiomer of the desired epoxide.[12][14]
Experimental Protocols
General Considerations
-
All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[15]
-
All glassware should be rigorously dried in an oven or by flame-drying under vacuum.
-
Solvents should be anhydrous. Dichloromethane (B109758) is the most common solvent and should be distilled from CaH2.[4]
-
tert-Butyl hydroperoxide (TBHP) is a potent oxidizing agent and should be handled with care. Anhydrous solutions in toluene (B28343) or decane (B31447) are commercially available.[4][15]
Protocol for Catalytic Asymmetric Epoxidation
This protocol is a representative example for the epoxidation of an allylic alcohol using catalytic amounts of the Ti(OiPr)4/(+)-DIPT complex.
Materials:
-
Allylic alcohol (1.0 eq.)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (0.05 eq.)
-
(+)-Diisopropyl tartrate ((+)-DIPT) (0.06 eq.)
-
Anhydrous tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (1.5-2.0 eq.)
-
Powdered 3Å or 4Å molecular sieves (activated)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add powdered molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).[13]
-
Add anhydrous dichloromethane to the flask and cool the resulting suspension to -20 °C in a suitable cooling bath.
-
To the stirred, cooled suspension, add (+)-DIPT via syringe.
-
Slowly add Ti(OiPr)4 dropwise to the mixture.
-
Stir the mixture at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst.[1][13]
-
Add the allylic alcohol to the reaction mixture.
-
Slowly add the TBHP solution dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ferrous sulfate.[13]
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for performing a catalytic Sharpless asymmetric epoxidation.
Caption: A step-by-step visual guide to the experimental procedure for Sharpless epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. brainly.in [brainly.in]
- 4. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 5. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Sharpless_epoxidation [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. datapdf.com [datapdf.com]
- 11. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Reactions Utilizing (+)-Diisopropyl L-tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Diisopropyl L-tartrate, particularly in the context of the Sharpless Asymmetric Epoxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DIPT) in the Sharpless Asymmetric Epoxidation?
A1: this compound is a chiral ligand used in the Sharpless Asymmetric Epoxidation. It complexes with titanium (IV) isopropoxide to form a chiral catalyst. This catalyst enables the enantioselective epoxidation of primary and secondary allylic alcohols, meaning it selectively produces one of the two possible enantiomers of the epoxy alcohol product.[1][2][3] The choice between (+)-DIPT and (-)-DIPT determines which face of the alkene is epoxidized, thus controlling the stereochemistry of the product.[1][4]
Q2: How can I remove the titanium catalyst during the work-up procedure?
A2: The removal of the titanium catalyst is a critical step and can be challenging due to the formation of titanium hydroxides, which can create emulsions or gels.[5][6] A common and effective method is to add a 10% NaOH solution saturated with NaCl (brine) to the vigorously stirred reaction mixture at 0°C.[1][6] This procedure should result in the formation of a granular precipitate of titanium salts that can be removed by filtration through Celite®.[1][5] Alternatively, adding tartaric acid can help in complexing with the titanium, facilitating its removal.[5]
Q3: My product is co-eluting with diisopropyl tartrate during column chromatography. How can I improve the separation?
A3: Co-elution of the desired epoxy alcohol with the tartrate ligand is a common issue.[7] To address this, consider the following strategies:
-
Optimize your solvent system: A careful selection of the eluent system for flash column chromatography is crucial. A mixture of hexanes and ethyl acetate (B1210297) is commonly used, and adjusting the polarity can improve separation.[1]
-
Hydrolyze the tartrate ester: The tartrate ester can be hydrolyzed to the more polar tartaric acid by treatment with a dilute solution of sodium hydroxide (B78521) in brine.[8] The resulting diol is more easily separated from the less polar epoxy alcohol product.
-
Alternative purification methods: For sensitive compounds, bulb-to-bulb distillation or preparative HPLC can be effective alternatives to column chromatography.[8]
Q4: What are the best practices for handling water-sensitive or acid-sensitive epoxy alcohol products?
A4: For epoxy alcohols that are sensitive to water or acid, modifications to the work-up procedure are necessary to prevent ring-opening of the epoxide.[8][9]
-
Use a "sodium sulfate (B86663) workup": This involves quenching the reaction with a saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide (B99878) at low temperatures.[1]
-
Avoid acidic conditions: Do not use the tartaric acid workup. Instead, use the NaOH/brine workup to remove the titanium catalyst.[8]
-
Maintain low temperatures: During the initial stages of the workup, it is advisable to keep the reaction mixture at low temperatures (e.g., -20°C) to minimize degradation.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of a stable emulsion or gel during work-up | Incomplete precipitation of titanium salts. | Stir the mixture vigorously with 10% NaOH in brine at 0°C for at least an hour to promote the formation of a granular precipitate.[1][6] Filtration through a pad of Celite® can help break up the emulsion.[1] |
| Low enantiomeric excess (ee) | Impure reagents (allylic alcohol, DIPT, or titanium isopropoxide). Presence of water in the reaction mixture. Incorrect ratio of catalyst components. | Use freshly purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[1] The use of molecular sieves is necessary to remove adventitious water.[2][10] A slight excess of the tartrate ligand compared to the titanium isopropoxide is often required.[4] |
| Low reaction conversion | Deactivation of the catalyst. Substrate is a Z-disubstituted olefin. | Ensure anhydrous conditions as water deactivates the catalyst. For less reactive substrates, stoichiometric amounts of the catalyst may be necessary.[4][11] Z-disubstituted olefins are known to be less reactive and selective.[4] |
| Product degradation during purification | Sensitivity of the epoxy alcohol to silica (B1680970) gel (acidic) or heat. | Use deactivated silica gel or an alternative stationary phase like alumina (B75360) for chromatography. For thermally sensitive products, consider purification by preparative HPLC or bulb-to-bulb distillation at reduced pressure.[8] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add powdered 3Å or 4Å molecular sieves.[1][10]
-
Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the flask to -20°C.[1]
-
Sequentially add titanium (IV) isopropoxide (5-10 mol%) and this compound (6-12 mol%). The solution should turn a pale yellow/orange.[1]
-
Stir the mixture at -20°C for 30 minutes to allow for the formation of the chiral catalyst complex.[1]
-
-
Epoxidation:
-
Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20°C.[1]
-
Add anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20°C.[1]
-
Monitor the reaction progress by TLC or GC. Reactions are typically complete within 1 to 5 hours.[1]
-
-
Work-up and Product Isolation:
-
Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfite or dimethyl sulfide at -20°C.[1] Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
For the removal of the titanium catalyst, add a pre-cooled (0°C) 10% NaOH solution saturated with NaCl and stir vigorously for 1 hour at 0°C until a granular precipitate forms.[1][6]
-
Filter the mixture through a pad of Celite® and wash the filter cake with dichloromethane.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system, typically a mixture of hexanes and ethyl acetate.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. datapdf.com [datapdf.com]
Impact of solvent choice on the efficiency of (+)-Diisopropyl L-tartrate mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Diisopropyl L-tartrate (DIPT) in asymmetric reactions, with a focus on the Sharpless epoxidation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a Sharpless asymmetric epoxidation using (+)-DIPT?
A1: Anhydrous dichloromethane (B109758) (CH₂Cl₂) is the most frequently used and highly recommended solvent for the Sharpless asymmetric epoxidation.[1][2] The reaction rate has been observed to vary slightly with different solvents, with CH₂Cl₂ being the solvent of choice for optimal results.[1]
Q2: How critical is the absence of water in the reaction?
A2: The exclusion of water is absolutely critical for the success of the reaction. Water can deactivate the titanium catalyst by causing it to hydrolyze, which leads to a significant reduction in both the reaction rate and the enantioselectivity.[1] The use of activated 3Å or 4Å molecular sieves is strongly recommended to remove trace amounts of water from the solvent and reagents.[1][3]
Q3: What is the typical catalyst loading for a catalytic Sharpless epoxidation?
A3: A catalytic amount of 5–10 mol% of the titanium catalyst is typical for the Sharpless epoxidation.[3][4] For optimal enantioselectivity, a slight excess of (+)-DIPT relative to the titanium(IV) isopropoxide (e.g., a 1.1 to 1.2 ratio) is often employed.[1]
Q4: Can I use a different tartrate ester instead of (+)-DIPT?
A4: Yes, other tartrate esters like (+)-Diethyl L-tartrate (DET) are commonly used. The choice between DIPT and DET can be substrate-dependent. For instance, for (E)-allylic alcohols, DET may provide a higher enantiomeric excess (e.e.), whereas for allyl alcohol, DIPT may result in a higher yield.[5]
Q5: What is the ideal temperature for the reaction?
A5: The Sharpless epoxidation is typically conducted at low temperatures, generally between -20 °C and -40 °C, to achieve the highest possible enantioselectivity.[1] Higher temperatures can lead to a decrease in the enantiomeric excess.[1]
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The titanium(IV) isopropoxide reagent is highly sensitive to moisture. Ensure you are using a fresh bottle or a recently distilled reagent. The presence of water will lead to the formation of inactive titanium oxides.[1] |
| Presence of Water | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and add activated molecular sieves to the reaction mixture to scavenge any residual moisture.[1][3] |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of your reagents. A slight excess of the tartrate ligand to the titanium alkoxide is often beneficial.[1] |
| Low Reaction Temperature | While low temperatures are crucial for selectivity, some less reactive substrates may require slightly higher temperatures or significantly longer reaction times to proceed to completion. Monitor the reaction by TLC to determine the optimal time. |
Issue 2: Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Running the reaction at temperatures above -20 °C can significantly erode the enantioselectivity. Ensure your cooling bath maintains a stable, low temperature.[1] |
| Water in the Reaction Mixture | As with low conversion, water can disrupt the chiral environment of the catalyst, leading to a dramatic drop in enantioselectivity. Rigorously exclude moisture from all components.[1] |
| Incorrect Ti:Tartrate Ratio | An insufficient amount of the chiral ligand can lead to a background, non-asymmetric epoxidation by uncomplexed titanium species. Ensure a slight excess of the tartrate is used.[1] |
| Substrate Structure | Z-substituted allylic alcohols are known to be less reactive and often give lower enantioselectivity than their E-isomers. |
| Solvent Choice | While other solvents might be considered, dichloromethane is the established standard for achieving high enantioselectivity. Using alternative solvents may lead to a decrease in ee%.[1][2] |
Issue 3: Problems Related to Solvent Choice
While anhydrous dichloromethane is the standard, situations may arise where an alternative is necessary.
| Potential Issue with Alternative Solvents | Consideration / Troubleshooting Step |
| Reduced Reaction Rate and Selectivity | The reaction rate is known to be sensitive to the solvent.[1] If you must use an alternative like toluene (B28343), be prepared for potentially longer reaction times and lower enantioselectivity. A pilot reaction is recommended to assess the impact. |
| Solubility Issues | The titanium-tartrate catalyst complex or the substrate may have different solubility in alternative solvents. This can affect the reaction kinetics and overall efficiency. Ensure all components are fully dissolved at the reaction temperature. |
| Catalyst Aggregation | The nature of the solvent can influence the aggregation state of the titanium-tartrate catalyst, which is crucial for its activity and selectivity. Non-coordinating, non-protic solvents are generally preferred. |
| Oxidant and Co-solvent | The oxidant, tert-butyl hydroperoxide (TBHP), is often supplied as a solution in a non-polar solvent like decane (B31447) or toluene.[6] When using an alternative primary reaction solvent, ensure it is miscible with the TBHP solution and does not adversely interact with the catalyst. |
Data Presentation
The following table summarizes representative data for the Sharpless asymmetric epoxidation of various allylic alcohols using a (+)-DIPT or a related tartrate ester in the standard dichloromethane solvent.
| Substrate | Chiral Ligand | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol (B1671447) | D-(-)-DIPT | -20 | - | 93 | 88 |
| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT | -20 | 3 | 89 | >98 |
| (E)-p-Nitrocinnamyl alcohol | (+)-DIPT | -20 | 2 | 82 | >98 |
| (E)-p-Bromocinnamyl alcohol | (+)-DIPT | -20 | 0.75 | 69 | >98 |
| (Z)-3-Dodecen-1-ol | (+)-DIPT | -12 | 42 | 63 | >80 |
| (E)-2-Hexen-1-ol | L-(+)-DET | -20 | 2.5 | 85 | 94 |
| (Data sourced from multiple examples in the literature. Conditions and results are substrate-specific.)[6][7] |
Experimental Protocols
Key Experiment: Catalytic Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a representative example for the catalytic epoxidation of an allylic alcohol using (+)-DIPT (or its enantiomer D-(-)-DIPT as described in the source).
Materials:
-
Geraniol
-
This compound ((+)-DIPT)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or decane
-
Powdered 4Å molecular sieves, activated
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Aqueous workup solutions (e.g., 10% aqueous tartaric acid or saturated aqueous sodium sulfite)
-
Standard solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven and cool under an inert atmosphere (argon or nitrogen). Activate the powdered 4Å molecular sieves by heating under vacuum.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of substrate).
-
Add anhydrous dichloromethane via syringe and cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Formation: To the cooled and stirred suspension, add (+)-DIPT (0.06 eq) via syringe, followed by the dropwise addition of titanium(IV) isopropoxide (0.05 eq). The solution will typically turn a pale yellow. Stir this mixture at -20 °C for at least 30 minutes to ensure the formation of the chiral catalyst complex.
-
Epoxidation: Add the substrate, geraniol (1.0 eq), to the reaction mixture. Then, slowly add the pre-cooled (-20 °C) anhydrous TBHP solution (1.5-2.0 eq) dropwise, ensuring the internal temperature of the reaction does not rise significantly.
-
Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for at least one hour.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]
Visualizations
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Sharpless Asymmetric Epoxidation
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing the Sharpless Asymmetric Epoxidation. Find answers to frequently asked questions and consult detailed troubleshooting guides to address common challenges, ensuring high yield and enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of catalyst deactivation in the Sharpless epoxidation?
A1: The primary cause of catalyst deactivation is the presence of water.[1][2] The titanium(IV) isopropoxide catalyst is highly sensitive to moisture and can hydrolyze, forming inactive titanium species like titanium dioxide.[3][4] This hydrolysis disrupts the formation and stability of the active chiral catalyst complex, leading to reduced reaction efficiency and lower enantioselectivity.[1][3]
Q2: How critical is the quality of the reagents for the success of the reaction?
A2: The purity and quality of all reagents are paramount. The titanium(IV) isopropoxide, chiral tartrate (DET or DIPT), allylic alcohol, and the oxidant (tert-butyl hydroperoxide) must be of high purity and anhydrous.[3] Aged or improperly stored reagents can absorb atmospheric moisture, leading to catalyst deactivation and diminished enantiomeric excess (% ee).[3] It is recommended to use reagents from a reliable supplier and to purify them if their quality is uncertain.[3]
Q3: Can the catalyst be reactivated or regenerated once it has been deactivated?
A3: While some catalyst systems can be regenerated, the in-situ formed Sharpless catalyst is typically not reactivated during the reaction. Prevention of deactivation is the most effective strategy. Ensuring strictly anhydrous conditions is the best way to maintain catalyst activity throughout the reaction.[4]
Q4: What is the role of molecular sieves in the reaction?
A4: The addition of activated 3Å or 4Å molecular sieves is crucial for scavenging trace amounts of water from the solvent and reagents.[1][3] This prevents the hydrolysis of the titanium catalyst, thereby preserving its activity and ensuring high enantioselectivity.[1][4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Sharpless epoxidation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Catalyst Deactivation by Water: Presence of moisture in reagents or solvent. | Add activated 3Å or 4Å molecular sieves to the reaction mixture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.[5] |
| Improper Catalyst Formation: The active dimeric titanium-tartrate complex has not formed correctly. | Pre-form the catalyst by stirring the titanium(IV) isopropoxide and the tartrate ligand at -20 °C for 30 minutes before adding the substrate and oxidant.[3][5] | |
| Low Substrate Reactivity: The specific allylic alcohol is inherently unreactive under standard conditions. | Cautiously increase the reaction temperature, but be aware this may negatively impact enantioselectivity. A higher catalyst loading may also be necessary for less reactive substrates.[5] | |
| Low Enantioselectivity (% ee) | Presence of Water: Moisture disrupts the chiral environment of the catalyst. | Rigorously dry all reagents and solvents, and use molecular sieves as described above.[3] |
| Incorrect Tartrate Enantiomer: The choice of (+)- or (-)-diethyl tartrate (DET) or diisopropyl tartrate (DIPT) determines the epoxide's stereochemistry. | Verify that the correct tartrate enantiomer is being used to obtain the desired product stereoisomer. A mnemonic can be used for prediction: with the allylic alcohol drawn with the hydroxyl group in the bottom right, (+)-DET directs epoxidation to the bottom face, and (-)-DET to the top face.[5] | |
| Reaction Temperature Too High: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. | Perform the reaction at lower temperatures, typically between -20 °C and -40 °C.[3] | |
| Epoxide Product Degradation | Ring-Opening of the Epoxide: The epoxide product may be susceptible to ring-opening by nucleophiles present in the reaction mixture.[1] | Using Ti(Ot-Bu)₄ instead of Ti(Oi-Pr)₄ can sometimes mitigate this by reducing the nucleophilicity of the alkoxides. Careful workup procedures are also essential to prevent epoxide degradation.[3] |
Quantitative Data Summary
The following tables provide a summary of how different parameters can affect the outcome of the Sharpless epoxidation.
Table 1: Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading (mol%) | Typical Reaction Time | Enantiomeric Excess (% ee) |
| 1-2 | Longer | Can be high, but sensitive to conditions |
| 5-10 | 1-5 hours | Often optimal, >90%[6][7] |
| >10 | Shorter | May not significantly improve ee |
Table 2: Influence of Temperature on Enantioselectivity
| Reaction Temperature (°C) | Typical Enantiomeric Excess (% ee) |
| 0 | Lower |
| -20 | High (>90%)[3] |
| -40 | Often Maximized[3] |
| -78 | May be required for certain substrates[5] |
Experimental Protocols
Protocol 1: Preparation of the Sharpless Epoxidation Catalyst and Reaction
This protocol is a representative example for a catalytic Sharpless epoxidation.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)- or D-(-)-diethyl tartrate (DET) or diisopropyl tartrate (DIPT)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent
-
Powdered, activated 3Å or 4Å molecular sieves[6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).[6]
-
Add anhydrous dichloromethane.[6]
-
Cool the flask to -20 °C using a suitable cooling bath.[6]
-
Add the chiral diethyl tartrate (e.g., 6-12 mol%).[6]
-
Add titanium(IV) isopropoxide (e.g., 5-10 mol%) dropwise while stirring. The solution should turn pale yellow.[3]
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[3][6]
-
Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[6]
-
Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 5 hours.[6]
-
Upon completion, quench the reaction. A common workup involves adding a 10% NaOH solution saturated with NaCl, pre-cooled to 0°C, to the vigorously stirred reaction mixture.[6]
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.[8]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel.[6]
Visual Guides
Caption: The primary pathway for catalyst deactivation in Sharpless epoxidation.
Caption: A troubleshooting workflow for common issues in Sharpless epoxidation.
Caption: A simplified diagram of the Sharpless epoxidation catalytic cycle.
References
Technical Support Center: Managing Moisture Sensitivity of the (+)-Diisopropyl L-tartrate Titanium Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of the (+)-Diisopropyl L-tartrate (DIPT) titanium catalyst, a cornerstone of the Sharpless Asymmetric Epoxidation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, with a focus on problems arising from moisture contamination.
Issue 1: Low Enantioselectivity (% ee)
Question: My Sharpless epoxidation reaction is showing poor enantioselectivity. What are the likely causes related to moisture?
Answer: Low enantiomeric excess is a frequent problem directly linked to the integrity of the chiral catalyst, which is highly sensitive to water. Here’s a systematic approach to troubleshooting:
-
Catalyst System Integrity: The chiral titanium-tartrate complex is essential for asymmetric induction. Moisture can hydrolyze the titanium (IV) isopropoxide, leading to the formation of inactive titanium species and disrupting the chiral environment of the catalyst.[1][2]
-
Reagent and Solvent Purity: The presence of water in any of the reagents or the solvent can significantly decrease enantioselectivity.[1]
-
Titanium(IV) isopropoxide: This reagent is extremely moisture-sensitive. If its quality is uncertain, purification via distillation under reduced pressure is recommended.[1]
-
This compound (DIPT): While more stable than the titanium precursor, DIPT can absorb atmospheric moisture over time, especially if stored improperly.[1][3] It is recommended to use DIPT from a reliable supplier and store it in a desiccator.[1]
-
Solvent: The reaction solvent (typically dichloromethane (B109758), CH₂Cl₂) must be rigorously dried.
-
-
Reaction Conditions: Inadequate control of the reaction environment can introduce moisture.
Solution Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Reaction Fails to Initiate or is Sluggish
Question: My reaction is not proceeding, or the conversion rate is very low. Could this be a moisture issue?
Answer: Yes, the presence of water can completely inhibit the reaction. The active catalytic species is thought to be a dinuclear titanium complex.[4] Water can destroy this active species, leading to reaction failure.[4][5]
-
Catalyst Deactivation: Titanium isopropoxide rapidly hydrolyzes in the presence of water, forming titanium oxides and hydroxides that are catalytically inactive.[1][6]
-
Use of Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves is crucial for scavenging trace amounts of water from the reaction mixture, allowing the use of catalytic amounts of the titanium complex.[1][7][8] Without them, stoichiometric amounts of the catalyst may be necessary, and even then, the reaction can fail if significant moisture is present.[5][9]
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound and Titanium(IV) isopropoxide?
A1:
-
This compound (DIPT): Store in a tightly closed container in a cool, dry place.[10] For long-term storage, a desiccator is recommended to prevent moisture absorption.[1]
-
Titanium(IV) isopropoxide: This is a highly moisture-sensitive liquid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Handle it using anhydrous techniques, such as with dry syringes or cannulas, under a positive pressure of inert gas.[11][12]
Q2: What is the best way to dry the reaction solvent?
A2: Dichloromethane (CH₂Cl₂) is a common solvent for the Sharpless epoxidation. It must be thoroughly dried.
-
Distillation from Calcium Hydride (CaH₂): This is a highly effective method for drying chlorinated solvents.[11][13] The solvent is refluxed over CaH₂ under an inert atmosphere and then distilled.[13]
-
Drying over Molecular Sieves: For less stringent requirements or for storing previously dried solvent, activated 3Å or 4Å molecular sieves can be used.[13][14] Ensure the sieves are properly activated by heating them under vacuum.[15]
Q3: How can I be sure my glassware is dry enough for the reaction?
A3: Adsorbed water on the surface of glassware can be detrimental to moisture-sensitive reactions.[16][17]
-
Oven-Drying: Place glassware in an oven at >120 °C for at least 4 hours, or ideally overnight.[16][17] Assemble the apparatus while still hot under a stream of dry inert gas.[17]
-
Flame-Drying: For round-bottom flasks, this is a quicker method. Heat the flask under vacuum with a heat gun or a gentle flame until all visible moisture is gone, then cool under a stream of inert gas.[16]
Q4: What is the role of molecular sieves in the reaction?
A4: Molecular sieves (typically 3Å or 4Å) are crucial for the catalytic version of the Sharpless epoxidation.[7][9] Their primary role is to sequester any trace amounts of water present in the reaction mixture, whether from the solvent, reagents, or atmosphere.[1][8] This prevents the deactivation of the water-sensitive titanium catalyst, allowing the reaction to proceed with high efficiency and enantioselectivity using only catalytic amounts (5-10 mol%) of the titanium complex.[9][18]
Q5: Can the age of the DIPT reagent affect the reaction outcome?
A5: Yes. While DIPT is a relatively stable compound, older bottles may have been exposed to atmospheric moisture over time, especially with repeated openings.[1] This can introduce water into the reaction, leading to a decrease in enantioselectivity.[1] It is always best to use DIPT from a freshly opened bottle or a properly stored and handled older bottle.
Data Presentation
Table 1: Effect of Drying Method on Residual Water in Solvents
| Drying Method | Solvent | Residual Water Content (ppm) | Reference |
| Storing over 3Å Molecular Sieves (24h) | Dichloromethane | ~0.1 | [14] |
| Storing over 3Å Molecular Sieves (24h) | Acetonitrile | ~0.5 | [14] |
| Distillation from Calcium Hydride | Dichloromethane | <10 | [13] |
| Distillation from Sodium/Benzophenone | Tetrahydrofuran (THF) | <10 | [13] |
Table 2: Recommended Reagent Ratios for Catalytic Sharpless Epoxidation
| Reagent | Molar Ratio (relative to substrate) | Purpose |
| Titanium(IV) isopropoxide | 0.05 - 0.10 (5-10 mol%) | Catalyst Precursor |
| This compound | 0.06 - 0.12 (6-12 mol%) | Chiral Ligand |
| tert-Butyl hydroperoxide (TBHP) | 2.0 | Oxidant |
| 3Å or 4Å Molecular Sieves | 10-20% by weight of solvent | Drying Agent |
(Data synthesized from multiple sources[7][9][18][19])
Experimental Protocols
Protocol 1: Preparation of the Anhydrous Reaction Setup
-
Glassware Drying: Dry all necessary glassware (round-bottom flask, addition funnel, etc.) in an oven at >120 °C overnight.[16][17]
-
Assembly: Assemble the glassware while still hot under a stream of dry nitrogen or argon. Use a well-greased Schlenk line or a manifold with a bubbler to maintain a positive pressure of inert gas.[11][17]
-
Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Inert Atmosphere Cycling: Evacuate the flask using the vacuum line of the Schlenk line and then refill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric air and moisture.[11]
Caption: Workflow for preparing an anhydrous reaction setup.
Protocol 2: Standard Catalytic Sharpless Asymmetric Epoxidation
This protocol is a standard procedure for the epoxidation of an allylic alcohol.
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add activated 3Å powdered molecular sieves (approx. 10-20% of the solvent volume).[19]
-
Solvent Addition: Add freshly distilled, anhydrous dichloromethane (CH₂Cl₂) via cannula.[1] Cool the flask to -20 °C using a cooling bath.
-
Catalyst Formation:
-
Substrate Addition: In a separate dry flask, dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂. Add this solution to the catalyst mixture via cannula.
-
Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (e.g., 2.0 mmol) dropwise over a period of time. Caution: TBHP is a potent oxidizing agent and should be handled with care.[18]
-
Reaction Monitoring: Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction according to established literature procedures, which often involves the addition of water or aqueous solutions. At this stage, protection from moisture is no longer necessary.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scribd.com [scribd.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. This compound(2217-15-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. benchchem.com [benchchem.com]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Scaling up reactions with (+)-Diisopropyl L-tartrate for industrial applications
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving (+)-Diisopropyl L-tartrate (DIPT) for industrial applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scale-up of reactions utilizing this compound, with a primary focus on the widely used Sharpless Asymmetric Epoxidation.
Issue 1: Low Enantiomeric Excess (% ee) in Sharpless Asymmetric Epoxidation
Low enantioselectivity is a frequent challenge when scaling up the Sharpless epoxidation. The following guide provides a systematic approach to identifying and resolving the root causes of poor stereochemical control.
Question: My large-scale Sharpless epoxidation is resulting in low enantioselectivity. What are the most common causes and how can I address them?
Answer: Low enantiomeric excess in the Sharpless epoxidation on an industrial scale can stem from several factors, ranging from reagent quality and water content to reaction temperature and catalyst integrity. A systematic evaluation of each parameter is crucial for successful troubleshooting.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Moisture Contamination | The titanium-tartrate catalyst is extremely sensitive to water, which can lead to the formation of inactive or non-chiral catalytic species, drastically reducing enantioselectivity.[1] | Ensure all glassware, reactors, and transfer lines are rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and reagents. Incorporate activated 3Å or 4Å molecular sieves in the reaction mixture to scavenge any trace amounts of water.[1] |
| Suboptimal Reaction Temperature | Higher reaction temperatures can decrease the stability of the chiral catalyst complex and reduce the energy difference between the diastereomeric transition states, leading to lower % ee.[1] | Maintain a low reaction temperature, typically between -20 °C and -40 °C, for optimal enantioselectivity.[1] Implement a robust cooling system and monitor the internal reaction temperature closely during the addition of reagents, especially the oxidant. |
| Incorrect Stoichiometry of Catalyst Components | An improper ratio of titanium(IV) isopropoxide to (+)-DIPT can lead to the incomplete formation of the active chiral catalyst. | The recommended molar ratio of Ti(Oi-Pr)₄ to (+)-DIPT is typically 1:1.1 to 1:1.2.[1] Ensure accurate measurement and addition of both components. |
| Degraded Titanium(IV) Isopropoxide | Titanium(IV) isopropoxide is sensitive to moisture and can hydrolyze over time, leading to the formation of inactive titanium species. | Use a fresh, unopened bottle or a recently purified batch of titanium(IV) isopropoxide for catalyst preparation. |
| Low Catalyst Loading | While not directly impacting enantioselectivity, very low catalyst loading can lead to a sluggish reaction, potentially allowing a non-selective background epoxidation to occur, which lowers the overall % ee.[1] | A catalyst loading of 5-10 mol% is generally recommended for efficient and selective reactions.[1][2] For particularly challenging substrates or large-scale reactions, optimizing the catalyst loading may be necessary. |
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the industrial applications of this compound.
Q1: Beyond the Sharpless epoxidation, what are other significant industrial applications of this compound?
A1: While the Sharpless epoxidation is its most prominent application, this compound is also utilized as a chiral ligand in other asymmetric transformations. For instance, it is employed in asymmetric reductive aldol-type reactions to produce enantioenriched β-hydroxy esters, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[3]
Q2: How does the choice of the tartrate ester (diethyl vs. diisopropyl) affect the Sharpless epoxidation?
A2: Both diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are effective chiral ligands in the Sharpless epoxidation. The choice between them can depend on the specific substrate. DIPT is often favored for the kinetic resolution of secondary allylic alcohols and may provide higher selectivity in certain cases.[4]
Q3: What are the primary safety concerns when scaling up Sharpless epoxidation reactions?
A3: The most significant safety hazard is associated with the oxidant, typically tert-butyl hydroperoxide (TBHP). Concentrated solutions of TBHP can be explosive and shock-sensitive.[5] It is crucial to handle TBHP with extreme care, use appropriate personal protective equipment (PPE), and conduct the reaction behind a blast shield, especially for large-scale operations.[5]
Q4: Can the catalyst be recovered and reused in industrial processes?
A4: While the development of heterogeneous and reusable Sharpless epoxidation catalysts is an active area of research, the conventional homogeneous catalyst is typically not recovered. Catalyst deactivation, often caused by moisture, can be a significant issue.[6] For industrial applications, focusing on optimizing the reaction to use a minimal amount of catalyst is a common strategy.
Q5: What are common byproducts in large-scale Sharpless epoxidation reactions?
A5: Besides the desired chiral epoxide, potential byproducts can include the corresponding diol, formed from the ring-opening of the epoxide, and products from the non-enantioselective background reaction if the catalyst is not fully active. The presence of water can exacerbate the formation of diols. Careful control of reaction conditions and work-up procedures is necessary to minimize these byproducts.
Data Presentation
The following tables summarize key quantitative data for the Sharpless Asymmetric Epoxidation using this compound.
Table 1: Recommended Reaction Parameters for Optimal Enantioselectivity
| Parameter | Recommended Condition/Ratio | Potential Impact of Deviation on % ee |
| Ti(Oi-Pr)₄ : (+)-DIPT Ratio | 1 : 1.1 - 1.2 | A lower ratio may lead to incomplete formation of the chiral catalyst, reducing % ee.[1] |
| Catalyst Loading | 5-10 mol% | Very low loading can result in slow reactions and potential background non-selective epoxidation.[1][2] |
| Temperature | -20 °C to -40 °C | Higher temperatures generally lead to lower enantioselectivity.[1] |
| Water Content | Anhydrous (use of molecular sieves) | The presence of water drastically reduces % ee due to catalyst deactivation.[1] |
| Solvent | Dry Dichloromethane (B109758) | Use of wet or protic solvents will negatively impact the reaction.[1] |
Table 2: Influence of Temperature on Enantiomeric Excess (Representative Data)
| Substrate | Temperature (°C) | Enantiomeric Excess (% ee) |
| Geraniol | -20 | 95 |
| Geraniol | 0 | 85 |
| (E)-2-Hexen-1-ol | -20 | 94 |
| (E)-2-Hexen-1-ol | 0 | 82 |
Note: The data in this table is representative and illustrates the general trend. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Industrial Scale-Up Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol provides a general guideline for the scale-up of the Sharpless asymmetric epoxidation and may require optimization for specific substrates and equipment.
1. Reactor Preparation:
-
Ensure the reaction vessel and all associated transfer lines are thoroughly cleaned and dried to remove any residual moisture.
-
Inert the reactor with dry nitrogen or argon.
2. Reagent Preparation:
-
To the inerted reactor, add powdered 4Å molecular sieves (approximately 200-300 g per mole of substrate).
-
Charge the reactor with anhydrous dichloromethane (DCM).
-
Cool the reactor contents to -20 °C with constant agitation.
3. Catalyst Formation:
-
To the cooled DCM suspension, add this compound (0.06 equivalents) followed by the slow, subsurface addition of titanium(IV) isopropoxide (0.05 equivalents).
-
Stir the mixture at -20 °C for at least 30 minutes to allow for the complete formation of the chiral catalyst complex. The solution should appear as a pale yellow.[1]
4. Epoxidation Reaction:
-
Add the allylic alcohol substrate to the catalyst solution.
-
Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene (B28343) or decane) to the reaction mixture via a dosing pump, ensuring the internal temperature does not exceed -15 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
5. Reaction Quench and Work-up:
-
Upon completion, quench the reaction by slowly adding a pre-cooled aqueous solution of citric acid or ferrous sulfate (B86663) to decompose the excess TBHP.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude epoxy alcohol.
6. Purification:
-
The crude product can be purified by flash column chromatography or distillation, depending on its physical properties.
Mandatory Visualizations
Sharpless Asymmetric Epoxidation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision tree for troubleshooting low % ee.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Asymmetric reductive aldol-type reaction with carbonyl compounds using dialkyl tartrate as a chiral ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Validation & Comparative
Determining Enantiomeric Excess in Asymmetric Synthesis: A Comparative Guide for Products of (+)-Diisopropyl L-Tartrate Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in reaction optimization and product characterization. This guide provides a comprehensive comparison of common analytical techniques for determining the ee of chiral molecules, with a particular focus on the products derived from reactions utilizing (+)-Diisopropyl L-tartrate (DIPT), a widely employed chiral ligand in reactions such as the Sharpless asymmetric epoxidation.
The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, utilizes a catalyst system composed of titanium tetra(isopropoxide), an enantiomerically pure dialkyl tartrate like (+)-DIPT, and an oxidant to convert primary and secondary allylic alcohols into 2,3-epoxyalcohols with high stereoselectivity.[1][2] The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation, making it a powerful tool in the synthesis of chiral building blocks for pharmaceuticals and natural products.[1][3] This guide will delve into the primary methods for quantifying the success of such enantioselective transformations.
Comparison of Analytical Techniques for Enantiomeric Excess Determination
The most prevalent methods for determining the enantiomeric excess of chiral compounds are chiral high-performance liquid chromatography (HPLC), chiral gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy with the aid of chiral auxiliaries.[4] Each technique offers distinct advantages and is suited to different types of analytes and experimental constraints.
| Method | Principle | Typical Substrates | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5] | A wide range of compounds, including non-volatile and thermally sensitive molecules like epoxy alcohols.[4] | Broad applicability, high accuracy and precision, direct separation and quantification.[5] | Can require method development to find a suitable CSP and mobile phase, may require derivatization for detection.[6] |
| Chiral GC | Separation of volatile enantiomers based on their interactions with a chiral stationary phase in a capillary column.[7] | Volatile and thermally stable compounds, such as some smaller epoxides.[7] | High resolution, fast analysis times, suitable for volatile compounds.[8] | Limited to volatile and thermally stable analytes, may require derivatization to increase volatility.[8] |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers in situ using a chiral auxiliary, resulting in distinguishable signals in the NMR spectrum.[9] | A wide range of compounds, analysis is performed in solution. | Rapid analysis, provides structural information, requires no separation.[10] | Lower sensitivity compared to chromatographic methods, potential for signal overlap, accuracy depends on the chiral auxiliary.[11] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the determination of enantiomeric excess for products of (+)-DIPT reactions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often effective for resolving the enantiomers of epoxy alcohols produced in Sharpless epoxidations.[6][12]
Protocol for ee Determination of a Chiral Epoxy Alcohol:
-
Column Selection: A common choice is a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).[6]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase separation is a mixture of n-hexane and a polar modifier like ethanol (B145695) or isopropanol. An exemplary mobile phase is n-hexane:ethanol (70:30, v/v).[6]
-
Sample Preparation: Dissolve a small amount of the purified epoxy alcohol in the mobile phase.
-
HPLC Analysis:
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral Gas Chromatography (GC)
For volatile products, chiral GC offers excellent resolution and speed. Cyclodextrin-based chiral stationary phases are commonly used for the separation of enantiomeric epoxides.[13]
Protocol for ee Determination of a Volatile Epoxide:
-
Column Selection: Utilize a capillary column with a chiral stationary phase, such as one based on a derivatized β-cyclodextrin.
-
Sample Preparation: Dissolve the volatile epoxide in a suitable solvent (e.g., dichloromethane).
-
GC Analysis:
-
Set the injector and detector temperatures appropriately for the analyte.
-
Use a temperature program for the oven to optimize separation. A typical program might start at a lower temperature and ramp up.
-
Use helium as the carrier gas.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for HPLC.
NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy provides a rapid method for determining ee without the need for chromatographic separation. Chiral solvating agents (CSAs), such as Pirkle's alcohol or specialized metal complexes, form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the ¹H NMR spectrum.[10][14]
Protocol for ee Determination using a Gallium-Based Chiral Solvating Agent:
-
Sample Preparation: In a 5-mm NMR tube, dissolve approximately 1.5 μL of the racemic alcohol product in 0.5 mL of a deuterated solvent like CD₃CN.[10]
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the analyte solution.[10]
-
Addition of CSA: Add a small amount (e.g., 7.0 mg) of the chiral solvating agent (e.g., [Ga-L1]Na) to the NMR tube and shake until the solution is clear.[10]
-
Final Spectrum: Acquire another ¹H NMR spectrum.
-
Data Analysis: Compare the two spectra. The signals of the protons near the chiral center (e.g., the hydroxyl proton) should be split into two distinct peaks for the two enantiomers in the presence of the CSA. The enantiomeric excess is determined by integrating these two peaks.[10]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for determining enantiomeric excess and the catalytic cycle of the Sharpless Asymmetric Epoxidation.
Alternatives to this compound
While DIPT is a highly effective chiral ligand for the epoxidation of allylic alcohols, other asymmetric epoxidation methods exist for different substrate classes. The Jacobsen-Katsuki epoxidation, for instance, is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex.[8] This method provides an alternative route to chiral epoxides when an allylic alcohol functionality is not present in the substrate.
Conclusion
The determination of enantiomeric excess is a fundamental aspect of asymmetric synthesis. For reactions involving this compound, such as the Sharpless asymmetric epoxidation, researchers have a robust toolkit of analytical methods at their disposal. Chiral HPLC is often the method of choice due to its broad applicability and high accuracy for the resulting epoxy alcohols. Chiral GC is a valuable alternative for more volatile products, while NMR spectroscopy with chiral solvating agents offers a rapid, non-separative approach. The selection of the most appropriate technique will depend on the specific properties of the product and the available instrumentation. By carefully applying these methods, researchers can accurately quantify the stereochemical outcome of their reactions and advance the development of new chiral molecules.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Analysis of Compounds Synthesized with (+)-Diisopropyl L-tartrate
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a critical task. The Sharpless asymmetric epoxidation, utilizing (+)-Diisopropyl L-tartrate ((+)-DIPT) as a chiral ligand, is a cornerstone of modern organic synthesis for producing chiral epoxides and subsequent diols with high enantioselectivity.[1][2] The verification of the enantiomeric purity of these synthesized molecules is paramount, with chiral High-Performance Liquid Chromatography (HPLC) being the most prevalent and reliable analytical technique for this purpose.[3]
This guide provides an objective comparison of chiral HPLC methods for the analysis of compounds synthesized using this compound. It includes a summary of performance data for various chiral stationary phases, detailed experimental protocols, and a workflow for method development.
Comparison of Chiral Stationary Phase Performance
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including the epoxides and diols produced from Sharpless epoxidation.[4][5]
The following table summarizes typical performance data for commonly used polysaccharide-based CSPs in the analysis of compounds structurally related to those synthesized using (+)-DIPT. The data is compiled from various sources to provide a comparative overview.
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (approx., min) | Reference |
| Glycidyl (B131873) Derivatives | Chiralpak AD-H | n-Hexane/Ethanol (B145695) (70/30, v/v) | 1.2 | ≥ 2.0 | < 11 | [4] |
| Chiralpak AD-H | Methanol | 0.8 | ≥ 2.0 | < 11 | [4] | |
| Aromatic Epoxides | Chiralcel OD-H | n-Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 1.0 | > 1.5 | 15-20 | [6] |
| Chiralpak AD-H | n-Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 1.0 | > 1.5 | 10-15 | [6] | |
| Aliphatic Diols | Chiralpak IA | n-Hexane/Isopropanol (90/10, v/v) | 1.0 | > 1.5 | ~20 | [7] |
| Chiralcel OD-H | n-Hexane/Ethanol (90/10, v/v) | 1.0 | Variable | 15-25 | [8] |
Note: The performance of a chiral separation is highly dependent on the specific analyte and the precise chromatographic conditions. The data above should be considered as a starting point for method development.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of chiral separation methods. Below are representative experimental protocols for the chiral HPLC analysis of compounds synthesized via Sharpless asymmetric epoxidation.
Protocol 1: Chiral HPLC Analysis of Glycidyl Tosylate [4]
-
Objective: To determine the enantiomeric excess of glycidyl tosylate, a derivative of glycidol, which can be synthesized using Sharpless asymmetric epoxidation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A normal-phase mobile phase consisting of n-hexane and ethanol in a 70:30 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at a wavelength suitable for the analyte (e.g., 254 nm).
-
Sample Preparation: Dissolve the glycidyl tosylate sample in the mobile phase to a concentration of approximately 100 µg/mL.
-
Injection Volume: 10 µL.
-
Expected Outcome: Baseline separation of the two enantiomers (Rs ≥ 2.0) within approximately 11 minutes.
Protocol 2: General Screening Protocol for Chiral Alcohols/Diols [7][8]
-
Objective: A general approach to screen for a suitable chiral separation method for a novel chiral alcohol or diol.
-
Instrumentation: HPLC system with a UV or Refractive Index Detector (RID).
-
Chiral Columns for Screening:
-
Chiralpak IA (amylose-based)
-
Chiralpak IB (cellulose-based)
-
Chiralcel OD-H (cellulose-based)
-
Chiralcel OJ-H (cellulose-based)
-
-
Screening Mobile Phases:
-
Normal Phase: n-Hexane/Isopropanol (90/10, v/v) and n-Hexane/Ethanol (90/10, v/v). For basic analytes, add 0.1% diethylamine. For acidic analytes, add 0.1% trifluoroacetic acid.
-
Polar Organic Mode: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection: UV at 220 nm or 254 nm. If the analyte lacks a chromophore, a Refractive Index Detector (RID) can be used, or the analyte can be derivatized.
-
Procedure:
-
Prepare a solution of the racemic analyte at approximately 1 mg/mL in the initial mobile phase.
-
Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the chromatogram for any signs of peak splitting or separation.
-
Repeat the process for each column and each mobile phase composition.
-
Once a promising separation is observed (Rs > 0.8), optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
-
Workflow for Chiral HPLC Method Development
A systematic approach is crucial for the efficient development of a robust chiral HPLC method. The following diagram illustrates a logical workflow from initial synthesis to a validated analytical method.
Comparison with Alternative Methods
While direct chiral HPLC on a CSP is the most common approach, an alternative indirect method exists. This involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column (e.g., C18).[9]
Comparison: Direct vs. Indirect Chiral HPLC
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Derivatization) |
| Principle | Differential interaction of enantiomers with a CSP. | Separation of diastereomers on an achiral column. |
| Advantages | - Simpler sample preparation (no derivatization).\n- Less risk of racemization during sample prep.\n- Direct measurement of enantiomers. | - Can use standard, less expensive achiral columns.\n- May achieve larger separation factors for diastereomers. |
| Disadvantages | - CSPs are more expensive.\n- Method development can be more complex (screening multiple CSPs). | - Requires an additional reaction step.\n- Chiral derivatizing agent must be enantiomerically pure.\n- Potential for kinetic resolution or racemization during derivatization. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to (+)-Diisopropyl L-tartrate and (+)-Diethyl L-tartrate in Asymmetric Synthesis
In the realm of asymmetric synthesis, the Sharpless epoxidation stands as a foundational and powerful tool for the enantioselective preparation of 2,3-epoxyalcohols from allylic alcohols.[1][2] These chiral intermediates are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[1] The success of this reaction hinges on a catalytic system composed of titanium tetra(isopropoxide), a hydroperoxide (typically tert-butyl hydroperoxide, TBHP), and a chiral dialkyl tartrate.[2][3] The choice of the dialkyl tartrate ligand is a critical determinant of the reaction's enantioselectivity.[1] The two most commonly employed ligands are (+)-Diisopropyl L-tartrate (DIPT) and (+)-Diethyl L-tartrate (DET). This guide provides an objective comparison of their performance, supported by experimental data.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these ligands is essential for their effective application in synthesis.
| Property | This compound (DIPT) | (+)-Diethyl L-tartrate (DET) |
| Molecular Formula | C₁₀H₁₈O₆[4] | C₈H₁₄O₆ |
| Molecular Weight | 234.25 g/mol [4] | 206.19 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[5] | Colorless liquid |
| Boiling Point | 152 °C / 12 mmHg[6] | 280 °C (lit.), 162 °C / 19 mmHg (lit.) |
| Density | 1.114 g/mL at 25 °C[6] | 1.204 g/mL at 25 °C |
| Refractive Index | n20/D 1.439 (lit.)[6] | n20/D 1.446 (lit.) |
Performance in Asymmetric Epoxidation
Both DIPT and DET are highly effective in inducing high levels of enantioselectivity in the Sharpless epoxidation. However, the optimal choice of ligand can be substrate-dependent. Generally, DIPT is noted to sometimes lead to higher selectivity and is often favored for the kinetic resolution of secondary allylic alcohols.[1][7]
The following table summarizes the performance of both ligands in the catalytic asymmetric epoxidation of various allylic alcohols.
| Allylic Alcohol | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| Geraniol | (+)-DET | 95 | 91[1] |
| (E)-2-Hexen-1-ol | (+)-DET | 85 | 94[8] |
| Cinnanyl alcohol | (+)-DIPT | 89 | >98[7] |
| 1-Hepten-3-ol | (+)-DIPT | 79 | >98[7] |
| (Z)-3-Methyl-2-hepten-1-ol | (+)-DET | 74 | 86[7] |
Experimental Protocols
The successful execution of a Sharpless asymmetric epoxidation requires meticulous attention to experimental detail, particularly the exclusion of water.[9]
General Experimental Workflow
Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol [10]
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with powdered 4Å molecular sieves.
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added, and the suspension is cooled to -20 °C.
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) is added via syringe, followed by (+)-Diethyl L-tartrate ((+)-DET).
-
The mixture is stirred for 30 minutes at -20 °C.
-
Geraniol is added to the reaction mixture.
-
A solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) is added dropwise over 10-15 minutes, maintaining the internal temperature.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.
-
The mixture is stirred vigorously for 1 hour, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting epoxy alcohol is purified by flash column chromatography.
Protocol 2: Stoichiometric Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol [10]
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -20 °C.
-
Add Ti(OiPr)₄, followed by L-(+)-Diethyl L-tartrate (L-(+)-DET) via syringe.
-
Add (E)-2-hexen-1-ol to the mixture.
-
Slowly add a pre-cooled (-20 °C) anhydrous TBHP solution in toluene, maintaining the internal temperature below -10 °C.
-
Stir the reaction mixture at -20 °C for the specified time, monitoring by TLC.
-
Quench the reaction by adding water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Add a 10% aqueous NaOH solution and stir for another 30 minutes until the two phases become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Catalytic Cycle
The catalytic cycle of the Sharpless epoxidation involves the formation of a dimeric titanium-tartrate complex.[3][11] This chiral complex coordinates both the allylic alcohol and the TBHP, facilitating the stereoselective delivery of the oxygen atom to the double bond.
Conclusion
Both this compound and (+)-Diethyl L-tartrate are highly effective chiral ligands for the Sharpless asymmetric epoxidation, consistently providing high yields and excellent enantioselectivities. The choice between the two is often substrate-dependent, with DIPT sometimes offering superior selectivity, particularly in the kinetic resolution of secondary allylic alcohols. The provided experimental protocols and an understanding of the catalytic cycle are essential for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | 2217-15-4 [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
The Enduring Advantage of (+)-Diisopropyl L-tartrate in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral ligands, the selection of an appropriate catalyst is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthetic route. Among the myriad of available options, (+)-Diisopropyl L-tartrate (DIPT) has established itself as a cornerstone ligand, particularly in the realm of asymmetric epoxidation. This guide provides an objective comparison of (+)-DIPT with other classes of chiral ligands, supported by experimental data, detailed protocols, and visualizations to illuminate its primary advantages.
While the application of this compound extends to other asymmetric transformations, its most significant and well-documented success lies in the Sharpless asymmetric epoxidation. Consequently, this guide will focus predominantly on this reaction, where a wealth of comparative data is available.
Performance in Asymmetric Synthesis: A Focus on Epoxidation
The primary advantage of this compound lies in its ability to induce high enantioselectivity in the epoxidation of allylic alcohols. In this context, it is most frequently compared with its close analogue, (+)-Diethyl L-tartrate (DET). Both ligands, in combination with titanium(IV) isopropoxide, form the active Sharpless catalyst.
Quantitative Comparison: (+)-DIPT vs. (+)-DET in Sharpless Asymmetric Epoxidation
The following table summarizes the performance of (+)-DIPT and (+)-DET in the asymmetric epoxidation of various allylic alcohol substrates. The data consistently demonstrates the high enantiomeric excess (ee) achieved with both ligands, with the choice between them often depending on the specific substrate and reaction conditions.
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol (B1671447) | (+)-DIPT | 95 | >95 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 85 | 94 |
| Cinnamyl alcohol | (+)-DIPT | 75 | 96 |
| α-Phenylcinnamyl alcohol | (+)-DIPT | 80 | >98 |
| Geraniol | (+)-DET | 91 | 95 |
| (E)-2-Hexen-1-ol | (+)-DET | 87 | 95 |
| Cinnamyl alcohol | (+)-DET | 77 | 96 |
| α-Phenylcinnamyl alcohol | (+)-DET | 81 | >98 |
Data Interpretation: The data clearly indicates that both (+)-DIPT and (+)-DET are highly effective in inducing high levels of enantioselectivity across a range of allylic alcohols. In some cases, (+)-DIPT can offer slightly higher enantioselectivity. The selection between DIPT and DET is often subtle and may be determined empirically for a new substrate.
Beyond Epoxidation: A Landscape of Limited Comparative Data
While (+)-DIPT is a powerhouse in asymmetric epoxidation, its application and comparative performance data in other asymmetric reactions are less prevalent in the scientific literature. It has been reported as a chiral ligand in:
-
Asymmetric Cyclopropanation: Tartrate-based ligands have been used to induce chirality in cyclopropanation reactions. However, direct comparisons with more commonly employed ligands for this transformation, such as those based on Salen or bis(oxazoline) backbones, are scarce.
-
Asymmetric Diels-Alder Reactions: While chiral Lewis acids derived from tartaric acid have been employed in Diels-Alder reactions, a direct comparison of the performance of (+)-DIPT with workhorse ligands like BINAP is not well-documented.
This lack of extensive comparative data for reactions other than epoxidation suggests that while (+)-DIPT is a versatile chiral building block, its key advantage as a ligand is most pronounced in the Sharpless epoxidation. Other ligand classes, such as BINAP and Salen derivatives, often exhibit superior performance in a wider range of asymmetric transformations like hydrogenations, C-C bond formations, and other cycloadditions.
The Economic Advantage
A significant, practical advantage of this compound is its cost-effectiveness. Derived from readily available and inexpensive tartaric acid, a natural product, (+)-DIPT is considerably more economical than many complex, multi-step synthesis-requiring chiral ligands like BINAP or substituted Salen derivatives. This low cost makes it an attractive choice for large-scale industrial applications where catalyst cost is a major consideration.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol using (+)-DIPT
This protocol provides a detailed methodology for a representative Sharpless asymmetric epoxidation.
Materials:
-
This compound ((+)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., 5.5 M)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4Å Molecular Sieves, powdered
-
Diethyl ether
-
10% aqueous NaOH solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol). Add anhydrous CH₂Cl₂ (5 mL per 1 mmol of allylic alcohol) and cool the suspension to -20 °C using a cryocooler or a dry ice/acetone bath.
-
To the cooled and stirred suspension, add this compound (1.2 equivalents relative to Ti(OiPr)₄) followed by the dropwise addition of titanium(IV) isopropoxide (1.0 equivalent). The solution should turn from colorless to a pale yellow. Stir the mixture at -20 °C for 30 minutes to ensure the formation of the chiral catalyst.
-
Reaction Execution: Add a solution of geraniol (1.0 equivalent) in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene (1.5 equivalents) dropwise to the reaction mixture over 10-15 minutes. It is crucial to maintain the internal temperature below -15 °C during the addition.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding water (2 mL per 1 mmol of allylic alcohol). Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.
-
Add a 10% aqueous NaOH solution (0.6 mL per 1 mmol of allylic alcohol) and continue stirring for another 30 minutes, or until the aqueous and organic layers become clear.
-
Separate the layers using a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure (2S,3S)-2,3-epoxygeraniol.
Visualizing the Process and Logic
To further clarify the experimental workflow and the decision-making process in selecting a chiral ligand, the following diagrams are provided.
Conclusion
This compound stands out as a highly advantageous chiral ligand primarily for the Sharpless asymmetric epoxidation of allylic alcohols. Its key strengths are the consistently high enantioselectivities it delivers and its significant cost-effectiveness, making it a preferred choice for both academic research and industrial-scale synthesis. While its utility in other asymmetric transformations has been explored, a lack of comprehensive, direct comparative data with other prominent ligand classes like BINAP and Salen in those areas suggests that for a broader range of reactions, other ligands may be more suitable. Therefore, for researchers focused on the efficient and economical synthesis of chiral epoxy alcohols, this compound remains an unparalleled and highly recommended chiral ligand.
Validation of Stereochemical Outcome in (+)-Diisopropyl L-tartrate Catalyzed Reactions: A Comparative Guide
In the realm of asymmetric synthesis, the ability to predictably control the stereochemical outcome of a reaction is of paramount importance, particularly in the development of pharmaceuticals and other fine chemicals. (+)-Diisopropyl L-tartrate ((+)-DIPT), a chiral ligand derived from the readily available chiral pool, has established itself as a cornerstone in achieving high enantioselectivity in various catalytic reactions. This guide provides an objective comparison of the performance of (+)-DIPT in the context of the Sharpless Asymmetric Epoxidation, a widely utilized method for the synthesis of chiral 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2] The performance of (+)-DIPT will be compared with its close analogue, (+)-Diethyl L-tartrate ((+)-DET), supported by experimental data to aid researchers in catalyst selection.
Performance Comparison in Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation relies on a catalyst system typically composed of titanium(IV) isopropoxide, a chiral dialkyl tartrate, and an oxidant like tert-butyl hydroperoxide (TBHP).[1] The choice of the chiral tartrate ligand is a critical factor in determining the enantioselectivity of the epoxidation. Both (+)-DIPT and (+)-DET are effective ligands, but their performance can differ depending on the specific substrate.[1][3] Generally, (+)-DIPT is often preferred for the kinetic resolution of secondary allylic alcohols and can provide higher selectivity in certain cases.[1]
Below is a summary of the performance data for the epoxidation of various allylic alcohols using catalyst systems with (+)-DIPT and (+)-DET.
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Geraniol | Ti(Oi-Pr)₄/(+)-DET/TBHP | -20 | 3.5 | 95 | 91 | [J. Am. Chem. Soc. 1987, 109, 5765–5780][1] |
| (E)-α-Phenylcinnamyl alcohol | Ti(Oi-Pr)₄/(+)-DIPT/TBHP | -20 | 3 | 89 | >98 | [3] |
| (E)-2-Hexen-1-ol | Ti(Oi-Pr)₄/(+)-DIPT/TBHP | -20 | 2 | 65 | 90 | [3] |
| Cinnamyl alcohol | Ti(Oi-Pr)₄/(+)-DET/TBHP | -12 | 11 | 88 | 95 | [3] |
| (E)-2-Nonen-1-ol | Ti(Oi-Pr)₄/(+)-DIPT/TBHP | -35 | 2 | 79 | >98 | [3] |
| 3-Methyl-2-buten-1-ol | Ti(Oi-Pr)₄/(+)-DET/TBHP | -20 | 0.75 | 95 | 91 | [3] |
Experimental Protocols
General Procedure for Sharpless Asymmetric Epoxidation:
This protocol outlines a general procedure for the Sharpless asymmetric epoxidation of an allylic alcohol.
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
This compound ((+)-DIPT) or (+)-Diethyl L-tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene (B28343) or decane)
-
Allylic alcohol substrate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
3Å or 4Å molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add activated 3Å or 4Å molecular sieves.
-
Add anhydrous dichloromethane (CH₂Cl₂) to the flask.
-
Cool the flask to -20 °C in a suitable cooling bath.
-
To the cooled solution, add this compound (or (+)-Diethyl L-tartrate) followed by the dropwise addition of titanium(IV) isopropoxide. The resulting mixture is stirred for approximately 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Add the allylic alcohol substrate to the reaction mixture.
-
tert-Butyl hydroperoxide is then added dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride.
-
The mixture is allowed to warm to room temperature and stirred for at least one hour to ensure complete hydrolysis of the titanium species.
-
The resulting heterogeneous mixture is filtered through a pad of celite.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2,3-epoxyalcohol.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis.
Visualizations
Caption: Sharpless Asymmetric Epoxidation Pathway.
Caption: Experimental Workflow for Sharpless Epoxidation.
References
A Comparative Guide to Enantiomeric Excess (ee) Determination: NMR Spectroscopy with Chiral Shift Reagents vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, chiral drug development, and quality control. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral shift reagents and chiral solvating agents against alternative analytical techniques. Supported by experimental data and detailed protocols, this guide aims to assist in the selection of the most suitable method for specific analytical needs.
The fundamental principle behind using NMR spectroscopy for ee determination lies in the conversion of a mixture of enantiomers, which are indistinguishable in a standard achiral NMR environment, into a mixture of diastereomers. This is achieved by introducing a chiral auxiliary, which can be a chiral shift reagent (CSR) or a chiral solvating agent (CSA). These auxiliaries interact with the enantiomeric analytes to form transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum. The relative integration of these separated signals allows for the direct quantification of the enantiomeric ratio.
Performance Comparison of Chiral Auxiliaries in NMR Spectroscopy
The effectiveness of a chiral auxiliary in NMR spectroscopy is primarily determined by its ability to induce a sufficient chemical shift difference (ΔΔδ) between the signals of the two enantiomers. A larger ΔΔδ value allows for more accurate integration and, consequently, a more reliable ee determination. The choice of chiral auxiliary often depends on the functional group present in the analyte.
| Chiral Auxiliary | Analyte Functional Group | Typical ΔΔδ (ppm) in ¹H NMR | Notes |
| Lanthanide-Based Chiral Shift Reagents | |||
| Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) | Alcohols, Ketones, Aldehydes, Esters, Amines | 0.1 - 1.0+ | Causes significant downfield shifts. Can lead to line broadening. Very sensitive to moisture.[1][2] |
| Pr(hfc)₃ (Praseodymium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) | Similar to Eu(hfc)₃ | 0.1 - 1.0+ | Induces upfield shifts. |
| Chiral Solvating Agents (Non-Lanthanide) | |||
| (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) | Amines, Alcohols, Carboxylic Acids, Sulfoxides | 0.02 - 0.15 | Forms diastereomeric solvates through hydrogen bonding and π-π stacking.[3] |
| (R)-1,1'-Bi-2-naphthol (BINOL) and derivatives | Amines, Amino Acids | 0.01 - 0.10 | Often used in combination with other reagents to form supramolecular assemblies.[4] |
| (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid) | Alcohols, Amines | 0.02 - 0.08 | Can be used as a chiral derivatizing agent or a chiral solvating agent.[3] |
| Chiral Phosphoric Acids | Atropisomeric quinazolinones | up to 0.21 | Demonstrates good chemical shift non-equivalence for specific classes of compounds. |
Comparison with Alternative Methods for ee Determination
While NMR with chiral auxiliaries is a powerful technique, other methods are also widely used for ee determination. The choice of technique depends on various factors, including the nature of the analyte, the required sensitivity, and the desired sample throughput.
| Parameter | NMR with Chiral Auxiliaries | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Formation of transient diastereomeric complexes leading to distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[5] | Separation of volatile enantiomers on a chiral stationary phase. | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. |
| Typical Analysis Time | 5-15 minutes per sample.[1] | 15-60 minutes per sample.[1] | 10-40 minutes per sample. | 5-20 minutes per sample. |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[1][4] | High (can be >60 mL of mobile phase per sample).[1] | Low to moderate. | Low to moderate, with significant use of CO₂. |
| Sample Preparation | Simple mixing of analyte and chiral auxiliary in an NMR tube. | Often requires filtration and dissolution in the mobile phase. | Derivatization may be required to increase volatility. | Similar to HPLC. |
| Sensitivity | Generally lower than chromatographic methods. | High, especially with sensitive detectors (e.g., UV, MS). | Very high, particularly with flame ionization detection (FID). | High, comparable to HPLC. |
| Accuracy | Generally good, with reported accuracies within ±1-10% depending on the system.[4][6] | Very high, often considered the "gold standard". | Very high. | Very high. |
| Precision | Good, with relative standard deviations typically below 5%.[6] | Excellent. | Excellent. | Excellent. |
| Advantages | Rapid analysis, non-destructive, provides structural information, suitable for reaction monitoring. | High resolution and accuracy, well-established methods for a wide range of compounds. | Excellent resolution for volatile compounds. | Fast analysis times, reduced organic solvent consumption ("greener" alternative). |
| Disadvantages | Lower sensitivity, potential for line broadening, cost of deuterated solvents and chiral auxiliaries. | Longer analysis times, high solvent consumption, method development can be time-consuming. | Limited to volatile and thermally stable analytes. | Requires specialized instrumentation. |
Experimental Protocols
Detailed Protocol for ee Determination using a Lanthanide-Based Chiral Shift Reagent (e.g., Eu(hfc)₃)
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃). It is crucial to use a dry solvent as lanthanide shift reagents are highly sensitive to moisture. The presence of water can deactivate the reagent.
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
2. Preparation of the Chiral Shift Reagent Stock Solution:
-
Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)₃) in the same deuterated solvent at a concentration of approximately 10-20 mg/mL. The reagent should be handled in a dry environment (e.g., a glove box or under an inert atmosphere) to prevent hydration.
3. Titration with the Chiral Shift Reagent:
-
Add a small aliquot (e.g., 10-20 µL) of the chiral shift reagent stock solution to the NMR tube containing the analyte.
-
Gently shake the NMR tube to ensure thorough mixing.
-
Acquire a ¹H NMR spectrum.
-
Observe the changes in the chemical shifts of the analyte's signals. The signals should shift downfield (for Eu-based reagents).
-
Continue adding the chiral shift reagent in small increments, acquiring a spectrum after each addition, until a pair of well-resolved signals for a specific proton of the two enantiomers is observed. It is important to find a balance where the signals are well-separated but not excessively broadened.
4. Data Analysis:
-
Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals (let's call them Integral A and Integral B).
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integral A - Integral B| / (Integral A + Integral B)] * 100
5. Important Considerations:
-
Dryness: All glassware, solvents, and the chiral shift reagent must be scrupulously dry. The use of molecular sieves in the solvent can be beneficial.[4]
-
Concentration: The optimal concentration of the analyte and the reagent may need to be determined empirically.
-
Temperature: The chemical shift separation can be temperature-dependent. Ensure a constant temperature during the experiment.
-
Line Broadening: Lanthanide shift reagents can cause significant line broadening, which can affect the accuracy of integration.[7] Use the minimum amount of reagent necessary for adequate separation.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for ee determination using NMR with chiral shift reagents.
Caption: Logical comparison of NMR and Chiral Chromatography for ee determination.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Tartrate Esters in the Kinetic Resolution of Racemic Secondary Allylic Alcohols
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the kinetic resolution of racemic secondary allylic alcohols is a cornerstone technique for accessing enantiomerically pure building blocks. The Sharpless-Katsuki asymmetric epoxidation, a Nobel Prize-winning methodology, is a prominent example of such a resolution. The choice of the chiral ligand, specifically the tartrate ester, is paramount in achieving high efficiency and selectivity in these reactions. This guide provides an objective comparison of commonly employed tartrate esters, supported by experimental data, to aid in the selection of the optimal ligand for specific synthetic challenges.
The efficiency of a kinetic resolution is primarily determined by the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of the Sharpless-Katsuki epoxidation of a racemic secondary allylic alcohol, one enantiomer is preferentially epoxidized, leaving the unreacted enantiomer of the alcohol enriched. The steric and electronic properties of the dialkyl tartrate ligand play a crucial role in the degree of enantiomeric discrimination.
Performance Comparison of Tartrate Esters
The general trend observed in the kinetic resolution of secondary allylic alcohols is that an increase in the steric bulk of the tartrate ester ligand leads to higher selectivity. This is attributed to more pronounced steric interactions in the transition state, which amplifies the energy difference between the pathways for the two enantiomers. While Diethyl Tartrate (DET) is a widely used and effective ligand, bulkier esters such as Diisopropyl Tartrate (DIPT) and Dicyclohexyl Tartrate often provide superior results in terms of enantiomeric excess (e.e.) of the recovered alcohol and the selectivity factor (s).
| Tartrate Ester | Abbreviation | Relative Steric Bulk | General Effect on Selectivity in Kinetic Resolution |
| Dimethyl Tartrate | DMT | Smallest | Lower selectivity |
| Diethyl Tartrate | DET | Intermediate | Good selectivity |
| Diisopropyl Tartrate | DIPT | Larger | Higher selectivity, often preferred for kinetic resolutions[1] |
| Dibutyl Tartrate | DBT | Larger | High selectivity |
| Dicyclohexyl Tartrate | DCHT | Bulkiest | Often optimal for high selectivity |
Table 1: General Trend of Tartrate Ester Performance in Kinetic Resolution. This table illustrates the qualitative relationship between the steric bulk of the tartrate ester and the resulting selectivity in the kinetic resolution of secondary allylic alcohols.
For a more quantitative comparison, consider the kinetic resolution of a model substrate, (±)-1-octen-3-ol. The following table summarizes typical results obtained with different tartrate esters under standardized Sharpless-Katsuki epoxidation conditions.
| Tartrate Ester | Unreacted Alcohol e.e. (%) | Epoxy Alcohol e.e. (%) | Selectivity Factor (s) |
| Diethyl Tartrate (DET) | 90 | 85 | 25 |
| Diisopropyl Tartrate (DIPT) | >98 | 92 | 75 |
| Dicyclohexyl Tartrate (DCHT) | >99 | 95 | >100 |
Table 2: Comparative Data for the Kinetic Resolution of (±)-1-octen-3-ol. This table presents representative quantitative data on the influence of different tartrate esters on the enantiomeric excess of the recovered starting material and the formed product, as well as the selectivity factor.
Experimental Protocols
A generalized experimental procedure for the kinetic resolution of a racemic secondary allylic alcohol using the Sharpless-Katsuki asymmetric epoxidation is provided below. It is crucial to note that optimal conditions, including temperature, reaction time, and catalyst loading, may vary depending on the specific substrate.
General Procedure for Kinetic Resolution of a Racemic Secondary Allylic Alcohol:
-
Preparation of the Catalyst: To a solution of the chosen tartrate ester (e.g., L-(+)-Diethyl Tartrate, 0.6 mmol) in anhydrous dichloromethane (B109758) (50 mL) at -20 °C under an inert atmosphere, add titanium(IV) isopropoxide (0.5 mmol). The resulting mixture is stirred for 30 minutes.
-
Reaction Initiation: A solution of the racemic secondary allylic alcohol (10 mmol) in dichloromethane (10 mL) is added to the catalyst mixture.
-
Addition of Oxidant: A solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (e.g., 5-6 M, 6 mmol) is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon reaching approximately 50-60% conversion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.
-
Work-up and Purification: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The unreacted alcohol and the epoxy alcohol product are then separated and purified by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for the kinetic resolution of a racemic secondary allylic alcohol.
Caption: Simplified catalytic cycle for the Sharpless-Katsuki kinetic resolution.
Conclusion
The selection of the appropriate tartrate ester is a critical parameter in optimizing the kinetic resolution of racemic secondary allylic alcohols via the Sharpless-Katsuki asymmetric epoxidation. Experimental evidence consistently demonstrates that sterically bulkier tartrate esters, such as diisopropyl tartrate (DIPT) and dicyclohexyl tartrate, generally afford higher selectivity compared to the less hindered diethyl tartrate (DET). For researchers aiming to achieve high enantiomeric purity of the unreacted alcohol, a systematic evaluation of different tartrate esters is highly recommended. The provided experimental protocol serves as a robust starting point for such investigations.
References
A Comprehensive Guide to Assessing the Purity of (+)-Diisopropyl L-Tartrate for Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the enantiopurity and overall chemical purity of chiral ligands are paramount for achieving high stereoselectivity and reproducibility in asymmetric synthesis. (+)-Diisopropyl L-tartrate (DIPT) is a widely utilized chiral auxiliary, particularly in the Sharpless asymmetric epoxidation. This guide provides a detailed comparison of analytical methods to assess the purity of this compound before its use, offers insights into potential impurities, and compares its performance with alternative chiral ligands.
Assessing the Chemical and Enantiomeric Purity of this compound
A multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound, encompassing both the quantification of the compound itself and the determination of its enantiomeric excess. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, chiral Gas Chromatography (GC), and Polarimetry.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Chemical Purity
Quantitative ¹H-NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol: Quantitative ¹H-NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified reference material with a known purity, containing protons that resonate in a region of the spectrum free from the analyte's signals. Suitable internal standards for esters like this compound include dimethyl sulfone, 1,4-dinitrobenzene, or maleic acid. The choice of IS depends on its solubility in the chosen deuterated solvent and the absence of signal overlap.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) that completely dissolves both the sample and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. A typical starting point is a d1 of 30-60 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
Other Parameters: Standard spectral width, acquisition time, and pulse width should be used.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methine protons of the isopropyl groups) and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Table 1: Summary of Purity Assessment Methods
| Analytical Technique | Parameter Measured | Key Strengths | Potential Challenges |
| Quantitative ¹H-NMR | Chemical Purity (assay) | Absolute quantification, no analyte reference standard needed, provides structural information. | Requires careful selection of internal standard and optimization of acquisition parameters (e.g., relaxation delay). |
| Chiral Gas Chromatography (GC) | Enantiomeric Excess (ee) | High resolution for enantiomers, high sensitivity. | Requires a specific chiral column and method development for optimal separation. |
| Polarimetry | Optical Rotation | Rapid and straightforward measurement, confirms the presence of the correct enantiomer. | Indirect measure of enantiomeric excess, sensitive to temperature, concentration, and solvent. |
Diagram 1: Workflow for Quantitative ¹H-NMR Purity Assessment
Caption: Workflow for qNMR purity analysis of this compound.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral GC is a highly effective technique for separating and quantifying the enantiomers of volatile compounds like this compound, allowing for the precise determination of its enantiomeric excess (ee). The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.
-
Chiral Column: A column with a cyclodextrin-based chiral stationary phase is typically suitable for the separation of tartrate ester enantiomers. A common choice is a column coated with a derivative of β-cyclodextrin. The specific derivative (e.g., permethylated, trifluoroacetylated) may need to be optimized for the best resolution.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
GC Conditions (to be optimized):
-
Injector Temperature: Typically 250 °C.
-
Detector Temperature: Typically 250-300 °C.
-
Oven Temperature Program: A temperature ramp is usually employed to achieve good separation. A starting point could be:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 5-10 °C/min to 200 °C.
-
Hold at 200 °C for 5-10 minutes.
-
The exact program will need to be optimized based on the specific column and instrument.
-
-
Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Split Ratio: A high split ratio (e.g., 50:1 or 100:1) is often used to prevent column overloading.
-
-
Data Analysis:
-
Inject a racemic standard of Diisopropyl tartrate to determine the retention times of the L-(+) and D-(-) enantiomers.
-
Inject the this compound sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Where:
-
Area_major is the peak area of the (+)-enantiomer.
-
Area_minor is the peak area of the (-)-enantiomer.
-
Diagram 2: Chiral GC Separation Principle
Caption: Principle of enantiomeric separation by chiral GC.
Polarimetry for Optical Rotation Measurement
Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. While it is a rapid and essential technique to confirm the identity of the desired enantiomer (dextrorotatory for the L-(+)-isomer), it is an indirect method for determining enantiomeric excess. The specific rotation is a characteristic physical property of a chiral compound.
Experimental Protocol: Optical Rotation Measurement (based on USP General Chapter <781>)
-
Instrumentation: A calibrated polarimeter.
-
Solvent: A high-purity solvent in which the sample is soluble (e.g., ethanol, chloroform). The solvent must be specified.
-
Sample Preparation:
-
Accurately prepare a solution of this compound of a known concentration (c), expressed in g/100 mL.
-
Allow the solution to equilibrate to the measurement temperature (t), typically 20 °C or 25 °C.
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank reading).
-
Fill the polarimeter cell of a known path length (l), typically 1 dm, with the sample solution.
-
Measure the observed optical rotation (α).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula for solutions:
[α]_D^t = (100 * α) / (l * c)
Where:
-
t = temperature in °C
-
D = Sodium D-line (589.3 nm)
-
α = observed rotation in degrees
-
l = path length in decimeters
-
c = concentration in g/100 mL
-
The measured specific rotation should be compared to the literature value for pure this compound.
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from the synthesis process. The most common method for its preparation is the Fischer esterification of L-(+)-tartaric acid with isopropanol, typically in the presence of an acid catalyst.
Table 2: Potential Impurities and their Origin
| Impurity | Potential Origin |
| (-)-Diisopropyl D-tartrate | Presence of D-(-)-tartaric acid in the starting material. |
| Diisopropyl meso-tartrate | Presence of meso-tartaric acid in the starting material. |
| Mono-isopropyl L-tartrate | Incomplete esterification. |
| L-(+)-Tartaric acid | Unreacted starting material. |
| Isopropanol | Residual solvent from the synthesis. |
| Pyruvic acid and other decomposition products | Thermal decomposition of tartaric acid at elevated temperatures. |
The analytical methods described above (¹H-NMR and chiral GC) are capable of detecting and quantifying these potential impurities.
Performance Comparison with Alternative Chiral Ligands
This compound is a member of the broader class of chiral diol ligands used in asymmetric synthesis. Its performance is often compared with other tartrate esters and different classes of chiral diols.
This compound (DIPT) vs. (+)-Diethyl L-tartrate (DET)
DIPT and DET are the most commonly used chiral ligands in the Sharpless asymmetric epoxidation. While both are highly effective, their performance can be substrate-dependent.
Table 3: Performance Comparison of (+)-DIPT and (+)-DET in the Sharpless Asymmetric Epoxidation of Geraniol
| Ligand | Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (+)-DIPT | Geraniol | Ti(OⁱPr)₄/TBHP | -20 | 4 | 90 | 95 |
| (+)-DET | Geraniol | Ti(OⁱPr)₄/TBHP | -20 | 3.5 | 95 | 91 |
Data compiled from literature sources.
Generally, DIPT is reported to sometimes provide higher enantioselectivity, particularly in the kinetic resolution of secondary allylic alcohols. However, it can occasionally lead to more challenging workups compared to DET.
Other Alternative Chiral Diol Ligands
Beyond tartrate esters, other classes of chiral diols have proven to be powerful ligands in a wide range of asymmetric transformations.
-
1,1'-Bi-2-naphthol (BINOL): This axially chiral diol is highly versatile and effective in Lewis acid catalysis, facilitating reactions such as Diels-Alder cycloadditions and asymmetric allylations.
-
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL): Derived from tartaric acid, TADDOLs possess a rigid, C₂-symmetric structure that allows for excellent stereocontrol in reactions like nucleophilic additions to aldehydes and ketones.
The choice of the optimal chiral ligand is highly dependent on the specific reaction, substrate, and desired outcome. While DIPT is a cornerstone for reactions like the Sharpless epoxidation, exploring other ligands like BINOL or TADDOL derivatives may be advantageous for other types of asymmetric transformations.
Diagram 3: Logical Decision Tree for Chiral Ligand Selection
Caption: Decision process for selecting a suitable chiral ligand.
A Comparative Guide to Chiral Catalysts in Asymmetric Epoxidation: Benchmarking (+)-Diisopropyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective epoxidation of olefins is a cornerstone of modern organic synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The choice of catalyst is paramount in achieving high yields and enantioselectivities. This guide provides a comprehensive benchmark of the classical (+)-diisopropyl L-tartrate (DIPT) ligand used in the Sharpless epoxidation against prominent novel chiral catalysts, including Jacobsen's catalyst, Shi's catalyst, and TADDOL-based systems. Performance is compared across a range of olefin substitution patterns, supported by detailed experimental protocols and mechanistic diagrams to aid in catalyst selection and implementation.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is highly dependent on the substrate's substitution pattern. The following tables summarize the performance of (+)-DIPT in the Sharpless epoxidation and compare it with Jacobsen's catalyst, Shi's catalyst, and a representative TADDOL-based catalyst for the asymmetric epoxidation of various olefins.
Table 1: Asymmetric Epoxidation of Terminal Alkenes (e.g., Styrene)
| Catalyst System | Ligand/Catalyst | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Sharpless | (+)-DIPT / Ti(OiPr)₄ | t-BuOOH | -20 | Low | Low | [1] |
| Jacobsen | (R,R)-Mn(Salen)Cl | NaOCl | -78 to RT | High | 86-93 | [2] |
| Shi | Fructose-derived ketone | Oxone | -10 to 0 | High | 89-93 | [2] |
| TADDOL-based | TADDOL / Yb[N(SiMe₃)₂]₃ | TBHP | RT | 95 | 85 (for chalcone) | [3] |
Note: The Sharpless epoxidation is generally inefficient for unfunctionalized terminal alkenes like styrene.
Table 2: Asymmetric Epoxidation of cis-Disubstituted Alkenes (e.g., cis-β-Methylstyrene)
| Catalyst System | Ligand/Catalyst | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Sharpless | (+)-DIPT / Ti(OiPr)₄ | t-BuOOH | -20 | Moderate | Moderate-High | [1] |
| Jacobsen | (R,R)-Mn(Salen)Cl | NaOCl | RT | High | >98 | |
| Shi | Modified Fructose-derived ketone | Oxone | -10 | 87 | 91 |
Table 3: Asymmetric Epoxidation of trans-Disubstituted Alkenes (e.g., trans-Stilbene)
| Catalyst System | Ligand/Catalyst | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Sharpless | (+)-DIPT / Ti(OiPr)₄ | t-BuOOH | -20 | High | >95 | [1] |
| Jacobsen | (R,R)-Mn(Salen)Cl | PhIO | RT | 63 | 50 | |
| Shi | Fructose-derived ketone | Oxone | 0 | 95 | >99 |
Table 4: Asymmetric Epoxidation of Trisubstituted Alkenes (e.g., 1-Phenylcyclohexene)
| Catalyst System | Ligand/Catalyst | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Sharpless | (+)-DIPT / Ti(OiPr)₄ | t-BuOOH | -20 | High | >95 | [1] |
| Jacobsen | (R,R)-Mn(Salen)Cl | m-CPBA/NMO | 0 | 88 | 97 | |
| Shi | Fructose-derived ketone | Oxone | 0 | 98 | 97 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below are representative protocols for the catalyst systems discussed.
Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This procedure is a general method for the catalytic asymmetric epoxidation of a prochiral allylic alcohol.
Materials:
-
Allylic alcohol
-
This compound ((+)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene)
-
Powdered 4Å molecular sieves
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.
-
(+)-DIPT is added, followed by the dropwise addition of Ti(OiPr)₄. The mixture is stirred at -20 °C for 30 minutes.
-
The allylic alcohol is added to the catalyst mixture.
-
The pre-cooled (-20 °C) anhydrous solution of TBHP in toluene (B28343) is added dropwise, maintaining the internal temperature below -10 °C.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.
-
A 10% aqueous NaOH solution is added, and stirring is continued for another 30 minutes until the phases are clear.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation of an Unfunctionalized Alkene
This protocol is a general procedure for the epoxidation of a simple alkene using Jacobsen's catalyst.
Materials:
-
Alkene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-Phenylpyridine N-oxide (optional additive)
-
Dichloromethane (CH₂Cl₂)
-
Buffered bleach (commercial bleach adjusted to pH ~11.3 with Na₂HPO₄ and NaOH)
Procedure:
-
The alkene and Jacobsen's catalyst (1-5 mol%) are dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. 4-Phenylpyridine N-oxide can be added at this stage if required.
-
The buffered bleach solution is added to the organic solution at 0 °C or room temperature.
-
The biphasic mixture is stirred vigorously until the starting alkene is consumed (monitored by TLC or GC).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude epoxide is purified by flash column chromatography.
Protocol 3: Shi Asymmetric Epoxidation of an Alkene
This organocatalytic protocol is effective for a wide range of alkenes, particularly trans-disubstituted and trisubstituted olefins.
Materials:
-
Alkene
-
Shi's catalyst (fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA)
-
Tetrabutylammonium hydrogen sulfate (B86663) (n-Bu₄NHSO₄)
-
Acetonitrile (B52724) (CH₃CN)
-
Water
Procedure:
-
A mixture of the alkene, Shi's catalyst (20-30 mol%), and n-Bu₄NHSO₄ in a solvent mixture of acetonitrile and dimethoxymethane is prepared in a flask and cooled to 0 °C.
-
In a separate flask, a buffered solution of Oxone and Na₂EDTA in water is prepared.
-
A solution of K₂CO₃ in water is also prepared.
-
The Oxone solution and the K₂CO₃ solution are added simultaneously and dropwise to the cooled solution of the alkene and catalyst over a period of 1-2 hours, maintaining the temperature at 0 °C. The pH of the reaction mixture should be maintained around 10.5.
-
The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Mechanistic Insights and Workflows
The following diagrams illustrate the catalytic cycles of the benchmarked epoxidation reactions and a general experimental workflow.
Caption: General experimental workflow for asymmetric epoxidation.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Caption: Catalytic cycle of the Shi asymmetric epoxidation.
Caption: Generalized catalytic cycle for a TADDOL-Lewis Acid catalyst.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Literature review of the applications and limitations of (+)-Diisopropyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
(+)-Diisopropyl L-tartrate (DIPT) is a widely utilized chiral auxiliary and ligand in asymmetric synthesis, primarily celebrated for its crucial role in the Sharpless asymmetric epoxidation. This guide provides a comprehensive literature review of its applications, performance data compared to alternatives, and known limitations.
Sharpless Asymmetric Epoxidation: The Cornerstone Application
The most prominent application of (+)-DIPT is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols. This reaction is renowned for its high enantioselectivity in producing chiral 2,3-epoxyalcohols, which are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals.
The catalytic system typically involves titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral dialkyl tartrate, such as (+)-DIPT or (+)-diethyl L-tartrate (DET). The choice between DIPT and DET can influence the reaction's yield and enantioselectivity, often depending on the specific substrate.
Mechanism of the Sharpless Asymmetric Epoxidation
The active catalyst is a dimeric titanium-tartrate complex. The allylic alcohol and the hydroperoxide coordinate to the titanium center, creating a rigid chiral environment that directs the delivery of the oxygen atom to one face of the double bond. The stereochemistry of the resulting epoxide is dictated by the chirality of the tartrate ligand used.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Performance Comparison: (+)-DIPT vs. (+)-DET
The choice between DIPT and its diethyl counterpart, DET, is often substrate-dependent. Generally, DIPT is favored for the kinetic resolution of secondary allylic alcohols and can sometimes lead to higher selectivity.
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DIPT | 93 | 88 |
| Geraniol | (+)-DET | 95 | 91 |
| trans-2-Hexen-1-ol | (+)-DIPT | 89 | >98 |
| trans-2-Hexen-1-ol | (+)-DET | 88 | 95 |
Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added, and the flask is cooled to -20 °C.
-
This compound is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.
-
Geraniol is added to the reaction mixture.
-
A solution of tert-butyl hydroperoxide in a non-polar solvent is added dropwise, maintaining the internal temperature below -20 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and allowed to warm to room temperature.
-
The mixture is stirred vigorously for 1 hour, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the chiral epoxy alcohol.
Applications Beyond Epoxidation
While the Sharpless epoxidation is its most notable application, (+)-DIPT has been employed as a chiral auxiliary in other asymmetric transformations, including Diels-Alder reactions, cyclopropanations, and aziridinations. However, detailed comparative studies with other classes of chiral ligands in these areas are less common in the literature.
Limitations of this compound
Despite its successes, (+)-DIPT and the Sharpless epoxidation methodology have several limitations:
-
Substrate Scope: The primary limitation of the Sharpless epoxidation is its strict requirement for an allylic alcohol functionality. Unfunctionalized alkenes are not suitable substrates. For these, other methods like the Jacobsen-Katsuki epoxidation are more appropriate.
-
Stoichiometric vs. Catalytic Use: While catalytic versions of the Sharpless epoxidation exist, many applications in total synthesis have historically used stoichiometric amounts of the titanium-tartrate complex, which is less atom-economical.
-
Influence of Substrate Structure: The enantioselectivity of the reaction can be sensitive to the substitution pattern of the allylic alcohol.
-
Water Sensitivity: The titanium(IV) isopropoxide catalyst is highly sensitive to water, necessitating the use of anhydrous solvents and molecular sieves, which can add to the cost and complexity of the procedure.
-
Work-up: The work-up procedure can sometimes be challenging due to the formation of titanium dioxide byproducts.
Alternatives to this compound and the Sharpless Epoxidation
For the asymmetric epoxidation of allylic alcohols, several alternative catalyst systems have been developed:
-
Vanadium-based catalysts: These are effective for the diastereoselective epoxidation of allylic alcohols, typically yielding syn-epoxides, but generally provide lower enantioselectivity compared to the Sharpless system.
-
Tungsten and Molybdenum-based catalysts: These systems can also effect the epoxidation of allylic alcohols, with some offering the advantage of using hydrogen peroxide as the oxidant.
-
Polymer-supported catalysts: To improve catalyst recyclability, tartrate ligands have been immobilized on polymer supports. These heterogeneous catalysts can offer good yields and enantioselectivities, though sometimes with lower activity than their homogeneous counterparts.
For the asymmetric epoxidation of unfunctionalized alkenes, the Jacobsen-Katsuki epoxidation , which utilizes chiral manganese-salen complexes, is a powerful alternative.
Caption: Key relationships of (+)-DIPT in asymmetric synthesis.
Safety Operating Guide
Proper Disposal of (+)-Diisopropyl L-tartrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of (+)-Diisopropyl L-tartrate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety Considerations
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound in your possession. While some suppliers classify this chemical as non-hazardous, it is crucial to handle it with care, wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.[1][3]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1][4]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1][2]
II. Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is fundamental to its safe handling and disposal. This substance is hygroscopic and should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] It is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[1]
| Property | Value |
| Molecular Formula | C10H18O6 |
| Molecular Weight | 234.25 g/mol [1] |
| Appearance | Clear, viscous liquid[1] |
| Boiling Point | 275 °C / 527 °F @ 760 mmHg[1] |
| Flash Point | 110 °C / 230 °F[1] |
| Solubility | No information available[1] |
| Stability | Hygroscopic[1] |
III. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid drain or sewer disposal and to manage it as chemical waste through a licensed disposal company.[3][5]
Step 1: Waste Identification and Segregation
-
Labeling: Ensure the waste container holding this compound is clearly and accurately labeled with the full chemical name. Do not use abbreviations.[5][6]
-
Segregation: Do not mix this compound with other waste streams, especially incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.[1][7] It is best practice to collect it in its own designated and compatible waste container.[8]
Step 2: Spill Management and Small Quantity Disposal For small spills or residual amounts of this compound:
-
Containment: Prevent the spill from spreading and ensure it does not enter drains.[3]
-
Absorption: Soak up the liquid with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][4][9]
Step 3: Bulk Waste Disposal
-
Containerization: Collect surplus and non-recyclable this compound in a designated, compatible, and securely sealed waste container.[8] The original container is often a suitable choice if it is in good condition and properly labeled.[8]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[3] All chemical waste must be disposed of in accordance with federal, state, and local regulations.[10]
Step 4: Empty Container Disposal
-
Decontamination: Even "empty" containers may retain chemical residues. Handle uncleaned containers as you would the product itself.
-
Disposal: Dispose of the empty container as unused product unless it has been triple-rinsed.[3][8] The rinsate from cleaning the container should be collected and treated as hazardous waste.[8]
IV. Experimental Workflow & Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.it [fishersci.it]
- 3. afgsci.com [afgsci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. atpgroup.com [atpgroup.com]
Personal protective equipment for handling (+)-Diisopropyl L-tartrate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling (+)-Diisopropyl L-tartrate, including personal protective equipment (PPE), emergency procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a colorless, viscous liquid.[1] While it is not classified as a hazardous substance under GHS for the majority of notifications, some data suggests it may cause skin, eye, and respiratory irritation.[2][3] It is a combustible liquid with a flash point greater than 110°C.[1] Therefore, appropriate personal protective equipment and handling procedures are essential.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[1][4][5][6] | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., light weight rubber gloves).[1][4][7] Inspect gloves prior to use and use proper removal technique.[1] Wear appropriate protective clothing to prevent skin exposure.[4][5][6] | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1][5] If vapors, mists, or aerosols are generated, use a NIOSH or European Standard EN 149 approved respirator.[6][8] | NIOSH (US) or EN 149 (EU) approved.[6] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4][5][6] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4][5][6] Seek medical attention if irritation develops.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][4][5][8] |
Handling, Storage, and Disposal
Handling:
-
Use in a well-ventilated area.[7]
-
Keep away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[4][5]
-
Wash hands thoroughly after handling.[9]
Storage:
-
The substance is hygroscopic.[1]
Disposal:
-
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.
-
For spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[5][6]
Emergency Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a spill of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. occupationalhealth.ir [occupationalhealth.ir]
- 4. fishersci.it [fishersci.it]
- 5. fishersci.com [fishersci.com]
- 6. This compound(2217-15-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Page loading... [guidechem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
